RMC-7977
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C47H60N8O6S |
|---|---|
Poids moléculaire |
865.1 g/mol |
Nom IUPAC |
(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C47H60N8O6S/c1-6-54-39-12-9-28-18-31(39)33(43(54)32-19-30(22-48-42(32)27(2)59-5)53-16-14-52(15-17-53)29-10-11-29)21-47(3,4)26-61-46(58)36-8-7-13-55(51-36)45(57)37(20-40-49-38(28)25-62-40)50-44(56)41-34-23-60-24-35(34)41/h9,12,18-19,22,25,27,29,34-37,41,51H,6-8,10-11,13-17,20-21,23-24,26H2,1-5H3,(H,50,56)/t27-,34-,35+,36-,37-,41?/m0/s1 |
Clé InChI |
NBLZKEHVVJSAAY-UDSCPAMHSA-N |
SMILES isomérique |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)N7CCN(CC7)C8CC8)[C@H](C)OC)(C)C)NC(=O)C9[C@H]1[C@@H]9COC1 |
SMILES canonique |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)N7CCN(CC7)C8CC8)C(C)OC)(C)C)NC(=O)C9C1C9COC1 |
Origine du produit |
United States |
Foundational & Exploratory
The Molecular Architecture of RMC-7977: A Tri-Complex Approach to Pan-RAS Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: November 20, 2025
Executive Summary
RMC-7977 is a first-in-class, orally bioavailable, small molecule inhibitor that targets the active, GTP-bound (ON) state of the RAS family of oncoproteins. Its novel mechanism of action relies on the formation of a stable ternary complex, or "tri-complex," involving the intracellular chaperone protein Cyclophilin A (CYPA) and a RAS protein (KRAS, NRAS, or HRAS), irrespective of its mutational status.[1][2][3][4] This guide provides a comprehensive technical overview of the molecular target and mechanism of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and processes.
Primary Molecular Target: The RAS-GTP•CYPA Complex
The direct molecular target of this compound is not the RAS protein alone, but rather the neomorphic interface created upon the inhibitor-induced association of RAS and Cyclophilin A (CYPA). This compound acts as a "molecular glue," first binding to CYPA to form a binary complex.[5] This new molecular entity then possesses high affinity for the active, GTP-bound conformation of all RAS isoforms (KRAS, NRAS, and HRAS), including both wild-type and oncogenic mutant variants.[6][7]
The resulting this compound•CYPA•RAS-GTP tri-complex is the pharmacologically active entity.[2] By docking CYPA onto the critical Switch I and II regions of RAS, the complex sterically blocks the binding of downstream effector proteins, such as RAF, PI3K, and RALGDS, thereby inhibiting oncogenic signaling.[5][8] Additionally, a dual mechanism has been identified wherein the tri-complex formation can stimulate the intrinsic GTPase activity of RAS, promoting its conversion to the inactive GDP-bound state.[9]
Quantitative Data
The binding affinities and cellular potency of this compound have been extensively characterized using various biochemical and cell-based assays.
Table 1: Biophysical Binding Affinities
This table summarizes the dissociation constants (Kd) for the sequential binding events leading to tri-complex formation, as determined by Surface Plasmon Resonance (SPR).
| Binding Event | Ligand | Analyte | Dissociation Constant (Kd) | Reference(s) |
| Step 1: Binary Complex Formation (Kd1) | This compound | CYPA | 195 nM | [3][8] |
| Step 2: Tri-Complex Formation (Kd2) | This compound•CYPA | KRAS (WT) | 85 - 120 nM | [3][8] |
| This compound•CYPA | NRAS (WT) | 98 nM | [3] | |
| This compound•CYPA | HRAS (WT) | 90 nM | [3] |
Note: Kd2 values for common oncogenic RAS mutants were found to be within 3-fold of the wild-type values.[3]
Table 2: Cellular Activity and Potency
This table presents the half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) of this compound in various cellular contexts.
| Assay Type | Endpoint Measurement | Representative Value(s) | Reference(s) |
| Target Engagement | pERK Inhibition (EC50) | 2.20 nM | [3][8] |
| Antiproliferative Activity | Cell Proliferation (EC50) | 0.421 nM | [3][8] |
| Antiproliferative Activity | IC50 in various AML cell lines | 5 - 33 nM | [4] |
| Pharmacodynamic Response | DUSP6 Inhibition (EC50) in NCI-H441 cells | 130 nM | [9] |
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FFFFFF", fontcolor="#202124"]; GEF [label="GEF\n(e.g., SOS1)", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS\n(KRAS, NRAS, HRAS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RMC7977_CYPA [label="this compound•CYPA", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// MAPK Pathway RAF [label="RAF", fillcolor="#FFFFFF", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FFFFFF", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FFFFFF", fontcolor="#202124"];
// PI3K Pathway PI3K [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FFFFFF", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FFFFFF", fontcolor="#202124"];
// Downstream Effects Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges RTK -> GEF [color="#34A853"]; GEF -> RAS [label="GTP", color="#34A853"]; RMC7977_CYPA -> RAS [label="Inhibition", color="#EA4335", style=bold, arrowtail=tee, dir=back];
// Pathway Connections RAS -> RAF [color="#34A853"]; RAS -> PI3K [color="#34A853"]; RAF -> MEK [color="#34A853"]; MEK -> ERK [color="#34A853"]; PI3K -> AKT [color="#34A853"]; AKT -> mTOR [color="#34A853"]; ERK -> Proliferation [color="#34A853"]; mTOR -> Proliferation [color="#34A853"]; } Inhibition of RAS Downstream Signaling.
Key Experimental Protocols
The following protocols are synthesized from primary research literature and are foundational to the characterization of this compound's mechanism of action.
Live-Cell NanoBRET Assay for Tri-Complex Formation
This assay is used to monitor the formation of the KRAS•CYPA complex and the simultaneous disruption of the KRAS•CRAF interaction in real-time within living cells.[3]
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) measures protein proximity. Energy is transferred from a luciferase donor (e.g., NanoLuc-KRAS) to a fluorescent acceptor (e.g., HaloTag-CYPA or Venus-CRAF) only when they are within ~10 nm. Complex formation increases the BRET signal, while disruption of an interaction decreases it.[10][11][12]
-
Reagents:
-
Plasmids encoding donor and acceptor fusion proteins (e.g., N-terminally tagged NanoLuc-KRASG12V and C-terminally tagged CYPA-HaloTag).
-
Transfection reagent (e.g., Lipofectamine).
-
HaloTag NanoBRET 618 Ligand (acceptor substrate).
-
Nano-Glo Live Cell Reagent (luciferase substrate).
-
This compound stock solution in DMSO.
-
-
Protocol Outline:
-
Transfection: Co-transfect cells with plasmids encoding the BRET donor and acceptor pairs. Culture for 24-48 hours to allow protein expression.
-
Seeding: Plate the transfected cells into white, opaque 96-well microplates.
-
Treatment: Treat cells with this compound (e.g., a final concentration of 50 nM) or DMSO vehicle control.[3][7]
-
Labeling: Add the HaloTag acceptor substrate and incubate.
-
Reading: Add the Nano-Glo luciferase substrate and immediately measure luminescence at two wavelengths (e.g., 460 nm for donor and >610 nm for acceptor) using a BRET-capable plate reader.
-
Analysis: Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission. An increase in the ratio over time indicates complex formation, while a decrease indicates disruption of an interaction.
-
Western Blotting for RAS Pathway Inhibition
This method is used to quantify the inhibition of downstream signaling by measuring the phosphorylation status of key pathway components like ERK.[14]
-
Principle: SDS-PAGE separates proteins by size, which are then transferred to a membrane and probed with antibodies specific to the protein of interest (e.g., total ERK) and its phosphorylated form (pERK).
-
Cell Lines: RAS-dependent cancer cell lines (e.g., NCI-H441, AsPC-1).[3]
-
Reagents:
-
This compound stock solution in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Rabbit anti-Vinculin (loading control).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (e.g., ECL).
-
-
Protocol Outline:
-
Treatment: Seed cells and allow them to adhere. Treat with a dose-response curve of this compound (e.g., 0.1 nM to 1000 nM) or a time-course at a fixed concentration (e.g., 100 nM) for specified durations (e.g., 2, 4, 24, 48 hours).[3]
-
Lysis: Wash cells with cold PBS and lyse on ice.
-
Quantification: Determine protein concentration of lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight at 4°C.
-
Secondary Incubation: Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Apply chemiluminescent substrate and image the blot using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize pERK levels to total ERK and the loading control.
-
Cell Proliferation / Viability Assay
This assay determines the antiproliferative effect of this compound across a broad range of cancer cell lines.
-
Principle: The PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) assay uses a DNA barcoding method to test the viability of hundreds of cell lines in a single pooled experiment, providing a large-scale view of compound sensitivity.[2][15]
-
Cell Lines: A large panel of human tumor cell lines (e.g., 796 lines in the PRISM cell set).[2]
-
Reagents:
-
Barcoded cancer cell lines.
-
This compound stock solution in DMSO.
-
Luminex beads for barcode detection.
-
-
Protocol Outline:
-
Pooling: Combine hundreds of uniquely barcoded cell lines into a single pool.
-
Plating: Aliquot the cell pool into multi-well plates.
-
Dosing: Treat the plates with a concentration gradient of this compound for a set period (e.g., 5 days).
-
Lysis & Hybridization: Lyse the cells and hybridize the barcode mRNA to their corresponding Luminex beads.
-
Detection: Analyze the beads using a Luminex detector to quantify the abundance of each cell line's barcode.
-
Analysis: Compare the barcode abundance in treated wells to control wells to determine the relative viability of each cell line. Calculate EC50 or Area Under the Curve (AUC) values as a measure of sensitivity.[2]
-
// Nodes Biochem [label="Biochemical Assays\n(e.g., SPR, TR-FRET)", shape=invtrapezium, fillcolor="#FBBC05", fontcolor="#202124"]; CellBased [label="Cell-Based Assays", shape=invtrapezium, fillcolor="#FBBC05", fontcolor="#202124"]; Binding [label="Measure Binding Affinity\n(Kd1, Kd2)", fillcolor="#FFFFFF", fontcolor="#202124"]; BRET [label="Confirm Tri-Complex\nFormation in Cells", fillcolor="#FFFFFF", fontcolor="#202124"]; Western [label="Assess Pathway\nInhibition (pERK)", fillcolor="#FFFFFF", fontcolor="#202124"]; Prolif [label="Determine\nAntiproliferative Effect", fillcolor="#FFFFFF", fontcolor="#202124"]; Potency [label="Establish Potency\n(EC50, IC50)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MoA [label="Elucidate Mechanism\nof Action (MoA)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Biochem -> Binding; CellBased -> BRET; CellBased -> Western; CellBased -> Prolif;
Binding -> MoA; BRET -> MoA; Western -> Potency; Prolif -> Potency; MoA -> Potency [style=dashed]; } Workflow for this compound Characterization.
References
- 1. bnl.gov [bnl.gov]
- 2. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. Studying RAS Interactions in Live Cells with BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Ras | TargetMol [targetmol.com]
- 8. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BRET-based RAS biosensors that show a novel small molecule is an inhibitor of RAS-effector protein-protein interactions | eLife [elifesciences.org]
- 11. Bioluminescence resonance energy transfer-based imaging of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
RMC-7977: A Technical Guide to a First-in-Class Pan-RAS(ON) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RMC-7977 is a potent, orally bioavailable, preclinical tool compound that represents a novel class of pan-RAS inhibitors. It selectively targets the active, GTP-bound (ON) state of both mutant and wild-type RAS proteins (KRAS, NRAS, and HRAS). Its unique mechanism of action involves forming a tri-complex with the intracellular chaperone Cyclophilin A (CYPA) and RAS(ON), sterically hindering the interaction of RAS with its downstream effectors and thereby inhibiting oncogenic signaling.[1][2][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and key experimental methodologies used to characterize this compound. This compound serves as a key preclinical tool compound representative of the clinical candidate RMC-6236.[4][5]
Discovery and Development
This compound was identified through a structure-guided drug design and optimization process, originating from a derivative of the natural product sanglifehrin A, a known Cyclophilin A (CYPA) inhibitor.[1] The core concept was to develop a molecule that could engage CYPA and, in doing so, create a new binding surface for the active form of RAS proteins.[3] This innovative "molecular glue" approach circumvents the historically challenging task of directly targeting the shallow effector-binding domains of RAS. The optimization of a thiazole/piperazine moiety was crucial in enhancing binding affinity, cellular potency, and oral bioavailability.[1]
Mechanism of Action
This compound functions as a RAS(ON) multi-selective inhibitor.[2] Unlike inhibitors that target the inactive, GDP-bound state of a specific RAS mutant (e.g., KRAS G12C inhibitors), this compound is effective against a broad spectrum of RAS mutations and also inhibits wild-type RAS when in its active conformation.[1][6]
The key steps in its mechanism are:
-
Binding to Cyclophilin A (CYPA): this compound first binds to the ubiquitous intracellular chaperone protein, CYPA.[2]
-
Tri-Complex Formation: The this compound-CYPA binary complex then binds with high affinity to the active, GTP-bound conformation of RAS proteins.[1][2]
-
Steric Hindrance: This ternary complex (this compound-CYPA-RAS(ON)) sterically blocks the interaction of RAS with its downstream effector proteins, such as RAF, PI3K, and RAL-GDS.[1][7]
-
Inhibition of Downstream Signaling: By preventing effector binding, this compound effectively shuts down the MAPK and PI3K-AKT signaling pathways, which are critical for tumor cell proliferation and survival.[1][8]
This mechanism allows this compound to overcome resistance mechanisms that can emerge with mutant-selective inhibitors, such as the activation of wild-type RAS.[3][9]
Below is a diagram illustrating the mechanism of action of this compound.
Quantitative Preclinical Data
The preclinical activity of this compound has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinities and In Vitro Potency
| Parameter | Value | Assay/System | Reference |
| Binding Affinity (Kd1) | 195 nM | This compound to CYPA | [1] |
| Binding Affinity (Kd2) | 85 nM | This compound-CYPA to KRAS | [1] |
| pERK Inhibition (EC50) | 0.421 nM | Cellular Assay | [1] |
| Proliferation (EC50) | 2.20 nM | Cellular Assay | [1] |
| KRASG12X Mutant Cell Lines (Median EC50) | 2.40 nM | Cell Viability Assay | [6] |
| NRAS & HRAS Mutant Cell Lines (Median EC50) | 6.76 nM | Cell Viability Assay | [6] |
| RTK-driven Cell Lines (Median EC50) | 6.14 nM | Cell Viability Assay | [6] |
| AML Cell Lines (IC50) | 5-33 nM | Proliferation Assay (96h) | [6] |
Table 2: Pharmacokinetics and In Vivo Efficacy
| Parameter | Value | Model System | Reference |
| Oral Bioavailability (F) | 63% | In vivo | [1] |
| EC50 (DUSP6 Inhibition) | 142 nM | Capan-1 Xenograft Tumors | [6] |
| EC50 (DUSP6 Inhibition) | 3205 nM | Normal Colon Tissue | [1] |
| EC50 (DUSP6 Inhibition) | 1096 nM | Normal Skin Tissue | [1] |
| Tumor Regression | 30-98% | 7/10 PDAC xenograft models (10 mg/kg, q.d.) | [2] |
| Leukemia Reduction (vs. Vehicle) | 99.5% (monotherapy) | RAS-mutant AML PDX model | [4] |
| Leukemia Reduction (vs. Vehicle) | 99.9% (+ venetoclax) | RAS-mutant AML PDX model | [4] |
Experimental Protocols
Detailed, step-by-step protocols for this compound are proprietary to Revolution Medicines. However, based on published literature, the following sections describe the general methodologies employed in the preclinical evaluation of this compound and similar pan-RAS inhibitors.
In Vitro Assays
This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight at 37°C and 5% CO2.
-
Compound Treatment: this compound is serially diluted to various concentrations in the growth medium. The existing medium is removed from the cell plates, and 100 µL of the medium containing the different concentrations of the inhibitor is added. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 or 96 hours) at 37°C and 5% CO2.[6]
-
Assay Procedure: The plate and the CellTiter-Glo® reagent are equilibrated to room temperature. 100 µL of the reagent is added to each well, and the contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is read using a plate reader. The data is normalized to the vehicle control to determine the percentage of cell viability, and EC50/IC50 values are calculated using non-linear regression.
This technique is used to detect the phosphorylation status of key proteins in the RAS signaling pathway, such as ERK and AKT, to confirm target engagement and downstream inhibition.
-
Cell Culture and Treatment: Cells are grown in 6-well plates to 70-80% confluency and then treated with various concentrations of this compound for a specified time (e.g., 4 or 24 hours).[6][10]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are denatured and separated by size using SDS-polyacrylamide gel electrophoresis. The separated proteins are then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to determine the extent of pathway inhibition.
The workflow for these in vitro experiments is depicted below.
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.
-
Tumor Implantation: Human tumor cells or fragments are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NSG or nude mice).[2][4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered, typically via oral gavage, at a specified dose and schedule (e.g., 10 mg/kg, once daily).[2]
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The general health and body weight of the mice are also monitored.
-
Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot, qRT-PCR for DUSP6 expression) to confirm target engagement in vivo.[2]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group.
Conclusion and Future Directions
This compound is a pioneering pan-RAS(ON) inhibitor that has demonstrated significant preclinical activity across a wide range of RAS-addicted cancer models.[3] Its unique tri-complex mechanism of action provides a novel strategy for targeting both mutant and wild-type active RAS, offering the potential to treat a broader patient population and overcome resistance to mutant-selective inhibitors.[1][9] The robust preclinical data package for this compound has provided a strong rationale for the clinical investigation of this class of molecules, with the related compound RMC-6236 currently in clinical trials.[5][9] Future research will likely focus on identifying predictive biomarkers of response, exploring rational combination therapies to further enhance efficacy and durability, and understanding potential mechanisms of acquired resistance to this new class of pan-RAS inhibitors.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a Novel Pan-RAS Inhibitor in 3D Bioprinted Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological restoration of GTP hydrolysis by mutant RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Preclinical Profile of RMC-7977: A Multi-selective RAS(ON) Inhibitor for KRAS-Mutant Cancers
An In-depth Technical Guide
This document provides a comprehensive overview of the preclinical data for RMC-7977, a first-in-class, potent, and orally bioavailable small molecule inhibitor of GTP-bound RAS (RAS(ON)). This compound demonstrates broad activity against both mutant and wild-type forms of KRAS, NRAS, and HRAS, positioning it as a promising therapeutic strategy for a wide range of RAS-addicted cancers, with a particular focus on those harboring KRAS mutations.
Mechanism of Action
This compound employs a novel mechanism of action, functioning as a "molecular glue." It forms a stable tri-complex with the intracellular chaperone protein cyclophilin A (CYPA) and the active, GTP-bound form of RAS. This tri-complex sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling pathways, including the MAPK pathway.[1][2] This multi-selective approach allows this compound to target a wide spectrum of RAS mutations, including various KRAS G12X mutations, and also overcome resistance mechanisms that arise from the activation of wild-type RAS.[1][3]
In Vitro Activity
This compound has demonstrated potent and broad anti-proliferative activity across a wide range of human cancer cell lines harboring various KRAS mutations.
| Parameter | Value | Cell Line/Context | Reference |
| pERK EC50 | 0.421 nmol/L | Pancreatic Ductal Adenocarcinoma (PDAC) cells | [1] |
| Proliferation EC50 | 2.20 nmol/L | Pancreatic Ductal Adenocarcinoma (PDAC) cells | [1] |
| CYPA Binding (Kd1) | 195 nmol/L | Biochemical Assay | [1] |
| KRAS Binding (Kd2) | 85 nmol/L | Biochemical Assay | [1] |
| IC50 Range | 5 - 33 nM | AML cell lines (FLT3-ITD, KIT, NRAS, KRAS mutant) | [4] |
In Vivo Efficacy
Preclinical studies in various xenograft and patient-derived xenograft (PDX) models of KRAS-mutant cancers have shown significant anti-tumor activity of this compound at well-tolerated doses.
| Cancer Type | Model | Key Findings | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | CDX & PDX | Significant tumor growth inhibition and improved overall survival. | [1][5] |
| Non-Small Cell Lung Cancer (NSCLC) | CDX | Robust and durable anti-tumor activity. | [6] |
| Colorectal Cancer (CRC) | CDX & PDX | Tumor regression observed in a subset of models. | [3] |
| Acute Myeloid Leukemia (AML) | PDX | Significant reduction in leukemic burden. | [7][8] |
| Cholangiocarcinoma | Xenografts & Allografts | Tumor regression and growth delay observed. | [9][10] |
Combination Therapies
The preclinical data suggests that this compound can be effectively combined with other targeted agents to enhance anti-tumor activity and overcome resistance.
| Combination Agent | Cancer Type | Rationale & Outcome | Reference |
| IAG933 (TEAD inhibitor) | PDAC | Overcomes resistance mediated by MYC copy number alterations. Additive or synergistic effects observed. | [1] |
| Gilteritinib (FLT3 inhibitor) | AML | Resensitizes FLT3-ITD and NRAS co-mutant AML to FLT3 inhibition. Striking reduction in leukemic burden. | [7] |
| Venetoclax (BCL2 inhibitor) | AML | Synergistic effects in inhibiting proliferation and inducing apoptosis in venetoclax-resistant AML cell lines. | [4][7] |
| RMC-4998 (RAS(ON) G12C inhibitor) | NSCLC | Dramatically improved anti-tumor activity compared to monotherapy in KRAS G12C-mutated models. | [6] |
| SHP2 and JAK2 inhibitors | Cholangiocarcinoma | Synergistic effects observed in preclinical models. | [9] |
Experimental Protocols
Cell Viability Assays
Cell proliferation and viability were assessed using various methods, including the PRISM multiplex cell line screening and standard caspase-3/7 assays for apoptosis.[4][5] Cancer cell lines were typically treated with a dose-response range of this compound for a specified period (e.g., 72 hours) before measuring cell viability.[11]
Western Blotting
To assess the impact of this compound on RAS signaling, western blotting was used to measure the phosphorylation levels of downstream effector proteins such as ERK1/2.[1][11] Cell lysates were collected after treatment with this compound, and protein levels were quantified to determine the extent of pathway inhibition.
In Vivo Xenograft Studies
Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously or orthotopically into immunocompromised mice.[5][8] Once tumors were established, mice were treated with this compound or vehicle control, and tumor volume was measured regularly to assess anti-tumor efficacy.[7][8] For AML models, the percentage of human CD45+ cells in the bone marrow was analyzed to determine leukemic burden.[7][8]
Conclusion
The comprehensive preclinical data for this compound strongly support its development as a novel therapeutic for KRAS-mutant cancers. Its unique mechanism of action, potent and broad in vitro and in vivo activity, and promising combination potential highlight its promise to address the significant unmet medical need in this patient population. A related RAS(ON) multi-selective inhibitor, RMC-6236, is currently being evaluated in clinical trials.[4][6]
References
- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. iris.unito.it [iris.unito.it]
- 4. ashpublications.org [ashpublications.org]
- 5. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revolution Medicines Announces Publication Demonstrating Robust Anti-Tumor Activity of RAS(ON) Inhibitors in Preclinical Models of Refractory KRAS-Mutated Non-Small Cell Lung Cancer | Revolution Medicines [ir.revmed.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Multiple RAS inhibitor this compound shows beneficial effects in cholangiocarcinoma | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. academic.oup.com [academic.oup.com]
RMC-7977 tri-complex formation with cyclophilin A and RAS
RMC-7977: A Tri-Complex Approach to Inhibit Active RAS
A Technical Guide on the Molecular Mechanism, Experimental Validation, and Therapeutic Potential of a Novel Pan-RAS Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of this compound, a first-in-class, orally bioavailable small molecule that acts as a molecular glue to inhibit the active, GTP-bound (ON) state of both mutant and wild-type RAS proteins.[1][2][3][4] It functions through a unique mechanism, forming a ternary or "tri-complex" with the abundant intracellular chaperone protein, cyclophilin A (CYPA), and RAS(ON).[2][5][6][7][8] This guide will delve into the formation of this tri-complex, the downstream consequences on oncogenic signaling, the quantitative biophysical and cellular data, and the detailed experimental protocols used for its characterization.
Mechanism of Action: A Molecular Glue Strategy
This compound represents a novel therapeutic strategy that leverages a "molecular glue" approach.[9] Instead of directly binding to a native pocket on the target protein, this compound first engages a highly expressed cellular chaperone, cyclophilin A (CYPA). This binding event creates a new, or "neomorphic," surface on the CYPA protein.[6][10][11] The resulting this compound:CYPA binary complex then possesses a high affinity for the active, GTP-bound conformation of RAS proteins (KRAS, NRAS, and HRAS).[2][3]
The formation of the stable CYPA:this compound:RAS(ON) tri-complex sterically blocks the Switch I and II regions of RAS.[12] These regions are critical for the interaction of RAS with its downstream effector proteins, such as RAF, PI3K, and RALGDS.[10][12] By physically preventing these protein-protein interactions, this compound effectively shuts down the oncogenic signaling cascades, primarily the MAPK pathway (RAS-RAF-MEK-ERK), that drive tumor cell proliferation and survival.[1][13]
References
- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revolution Medicines Announces Publications on the Discovery and Preclinical Profile of Representative of a New Class of RAS(ON) Multi-Selective Inhibitors Designed to Block Full Spectrum of Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]
- 3. iris.unito.it [iris.unito.it]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validate User [ashpublications.org]
- 7. Revolution Medicines Announces Publications on the Discovery and Preclinical Profile of Representative of a New Class of RAS(ON) Multi-Selective Inhibitors Designed to Block Full Spectrum of Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Eliminating oncogenic RAS: back to the future at the drawing board - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revolution Medicines Announces Publication Describing Molecular Basis of Tri-Complex Inhibitors Targeting Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]
- 12. researchgate.net [researchgate.net]
- 13. Multiple RAS inhibitor this compound shows beneficial effects in cholangiocarcinoma | BioWorld [bioworld.com]
RMC-7977: A Technical Guide to its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-7977 is a preclinical, potent, and orally bioavailable small molecule inhibitor that represents a significant advancement in the challenging field of RAS-targeted cancer therapy.[1][2] It functions as a multi-selective inhibitor of the active, GTP-bound state of RAS proteins (RAS(ON)), including KRAS, NRAS, and HRAS, irrespective of their mutation status.[2] The unique mechanism of action of this compound involves the formation of a tri-complex with the intracellular chaperone cyclophilin A (CYPA) and RAS-GTP.[2] This tri-complex sterically hinders the interaction of RAS with its downstream effector proteins, thereby impeding oncogenic signaling.[2] This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: The Tri-Complex Formation
This compound's innovative mechanism relies on its ability to bind to both CYPA and RAS-GTP simultaneously, creating a stable ternary complex. This action effectively sequesters the active form of RAS, preventing its engagement with downstream signaling molecules crucial for cell proliferation and survival.
Affected Cellular Pathways
The primary consequence of this compound-mediated RAS inhibition is the suppression of two major downstream signaling cascades: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.
RAS-RAF-MEK-ERK (MAPK) Pathway
The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival. This compound treatment leads to a dose-dependent reduction in the phosphorylation of key components of this pathway, including CRAF, MEK, ERK, and RSK.[3][4] This inhibition has been consistently observed across a wide range of cancer cell lines harboring various RAS mutations.[4]
PI3K-AKT-mTOR Pathway
The PI3K/AKT/mTOR pathway is another crucial signaling axis downstream of RAS that governs cell growth, metabolism, and survival. The effect of this compound on this pathway is more nuanced and appears to be dependent on the specific KRAS mutation.[5][6] Studies have shown that cell lines with KRAS G12 mutations exhibit a more significant reduction in PI3K pathway activity upon this compound treatment compared to those with Q61 mutations.[6] This suggests that KRAS G12 mutants are more reliant on direct RAS-mediated PI3K activation.[6]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | KRAS Mutation | Assay | Endpoint | IC50 / EC50 (nM) | Reference |
| Multiple | Pancreatic Ductal Adenocarcinoma | G12X | Proliferation | - | Low nanomolar | [7] |
| HPAF-II | Pancreatic Ductal Adenocarcinoma | G12D | Cell Viability | - | ~1 | [7] |
| HuP-T4 | Pancreatic Ductal Adenocarcinoma | G12V | Cell Viability | - | ~1 | [7] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | G12C | Cell Viability | - | ~10 | [7] |
| PSN-1 | Pancreatic Ductal Adenocarcinoma | G12R | Cell Viability | - | ~1 | [7] |
| Hs 766T | Pancreatic Ductal Adenocarcinoma | Q61H | Cell Viability | - | >100 | [7] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | WT (BRAF mutant) | Cell Viability | - | >1000 | [7] |
| NCI-H441 | Non-Small Cell Lung Cancer | G12V | pERK Inhibition | DUSP6 levels | 130 | [8] |
| Multiple | Acute Myeloid Leukemia | Various | Proliferation | - | 5 - 33 | [3] |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | pERK Inhibition | - | 2.20 | [8] |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Proliferation | - | 0.421 | [8] |
| KRAS G12X Mutant Cell Lines | Various | G12X | Proliferation | - | Median EC50 = 2.40 | [9] |
| NRAS/HRAS Mutant Cell Lines | Various | Various | Proliferation | - | Median EC50 = 6.76 | [9] |
| RTK Activated Cell Lines | Various | WT | Proliferation | - | Median EC50 = 6.14 | [9] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | KRAS Mutation | Treatment | Outcome | Reference |
| NCI-H441 | Non-Small Cell Lung Cancer | G12V | 10 mg/kg, p.o., daily for 28 days | 83% mean tumor regression | [8] |
| 15 PDAC, CRC, NSCLC models | Various | G12X | 10 mg/kg, p.o., daily for 4-6 weeks | Mean tumor regression in 9/15 models | [8] |
| Capan-1 | Pancreatic Ductal Adenocarcinoma | G12V | 10-50 mg/kg, p.o., single dose | Effective inhibition of RAS-MAPK signaling | [9] |
| PDX model | Non-Small Cell Lung Cancer | G12C (Sotorasib resistant) | 10 mg/kg, p.o., daily for 28 days | Inhibition of adaptive resistance | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the effects of this compound. For precise replication, consulting the supplementary materials of the cited publications is recommended.
Cell Viability and Proliferation Assays
These assays are fundamental to assessing the anti-cancer activity of this compound.
-
Objective: To determine the concentration of this compound that inhibits cell growth or viability by 50% (IC50 or EC50).
-
General Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 72 or 96 hours).
-
Add a viability reagent such as MTS or resazurin, or use an ATP-based assay like CellTiter-Glo.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and calculate IC50/EC50 values using non-linear regression.
-
Western Blotting for Phosphorylated Proteins
Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing direct evidence of pathway inhibition.
-
Objective: To quantify the reduction in phosphorylated ERK (pERK), AKT (pAKT), and other downstream effectors of the RAS pathway following this compound treatment.
-
General Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-pERK, anti-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Xenograft Studies
Animal models are crucial for evaluating the anti-tumor efficacy and tolerability of this compound in a physiological context.
-
Objective: To assess the ability of this compound to inhibit tumor growth in vivo.
-
General Protocol:
-
Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice.
-
Allow tumors to reach a palpable size.
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound orally at a specified dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise tumors for pharmacodynamic analysis (e.g., western blotting, immunohistochemistry).
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression of target genes that are regulated by the RAS pathway.
-
Objective: To quantify the change in mRNA levels of RAS-responsive genes, such as DUSP6, upon this compound treatment.
-
General Protocol:
-
Treat cells or tissues with this compound.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for the target gene (e.g., DUSP6) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the delta-delta Ct method to determine the relative fold change in gene expression.
-
Mechanisms of Resistance
A potential mechanism of resistance to this compound is the amplification of the MYC oncogene, a key downstream transcription factor in the RAS pathway.[10] In preclinical models, MYC copy number gains were observed in tumors that relapsed after an initial response to this compound.[10] This suggests that overcoming MYC-driven resistance may be a critical strategy for enhancing the long-term efficacy of this compound. Combination therapies, for instance with TEAD inhibitors, have shown promise in overcoming this resistance.[10]
Conclusion
This compound is a promising preclinical RAS(ON) inhibitor that effectively targets the core signaling pathways driving a significant portion of human cancers. Its unique tri-complex mechanism of action leads to the potent and selective inhibition of the MAPK and, in certain contexts, the PI3K pathways, resulting in significant anti-proliferative and pro-apoptotic effects. The comprehensive data from in vitro and in vivo studies provide a strong rationale for the clinical development of this class of inhibitors. Further research into combination strategies and mechanisms of resistance will be crucial in realizing the full therapeutic potential of targeting active RAS.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumour-selective activity of RAS-GTP inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. aacrjournals.org [aacrjournals.org]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
The Selectivity Profile of RMC-7977: A Pan-RAS(ON) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RMC-7977 is a potent, orally bioavailable, small-molecule inhibitor that selectively targets the active, GTP-bound (ON) state of both mutant and wild-type RAS proteins, including KRAS, HRAS, and NRAS. Its unique mechanism of action, involving the formation of a stable tri-complex with cyclophilin A (CYPA) and RAS-GTP, offers a promising therapeutic strategy for a broad range of RAS-addicted cancers.[1][2][3] This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism and relevant signaling pathways.
Mechanism of Action
This compound functions as a molecular glue, first binding to the ubiquitously expressed chaperone protein, cyclophilin A (CYPA).[1] This binary complex then presents a novel surface that specifically recognizes and binds to the Switch I and II regions of RAS proteins when they are in their active GTP-bound conformation.[4] The resulting stable, non-covalent tri-complex of CYPA-RMC-7977-RAS(ON) sterically hinders the interaction of RAS with its downstream effectors, such as RAF, PI3K, and RAL-GDS, thereby inhibiting oncogenic signaling.[1][4]
Quantitative Selectivity Profile
The selectivity of this compound is characterized by its binding affinity for CYPA and various RAS isoforms, as well as its cellular potency in inhibiting downstream signaling and proliferation.
Table 1: Binding Affinity and Cellular Potency of this compound
| Parameter | Target/Assay | Value | Reference |
| Binding Affinity (Kd1) | Cyclophilin A (CYPA) | 195 nM | [1] |
| Binding Affinity (Kd2) | KRAS (GTP-bound) | 85 nM | [1] |
| HRAS (GTP-bound) | ~90 nM | ||
| NRAS (GTP-bound) | ~98 nM | ||
| Cellular Potency (EC50) | pERK Inhibition | 0.421 nM | [1] |
| Cell Proliferation | 2.20 nM | [1] | |
| In Vivo Potency (EC50) | Capan-1 Xenograft Tumors | 142 nM | [1] |
| Normal Colon Tissue | 3205 nM | [1] | |
| Normal Skin Tissue | 1096 nM | [1] |
Experimental Protocols
The following are representative protocols for key assays used to characterize the selectivity profile of this compound.
Cell Proliferation Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.
Workflow:
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., human pancreatic ductal adenocarcinoma cell lines) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 to 96 hours to allow for effects on cell proliferation.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Western Blot for pERK Inhibition
This protocol assesses the ability of this compound to inhibit the RAS-RAF-MEK-ERK signaling pathway by measuring the phosphorylation of ERK.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with various concentrations of this compound for a specified time (e.g., 2-48 hours). Following treatment, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (pERK) and total ERK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify band intensities, and the ratio of pERK to total ERK is calculated.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy and tolerability of this compound in animal models.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is administered orally at various doses and schedules.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be harvested for analysis of target engagement and downstream signaling inhibition (e.g., by Western blot or RT-qPCR for DUSP6).[2]
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Signaling Pathway Inhibition
This compound's primary mode of action is the disruption of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is a critical driver of cell proliferation and survival in many cancers.
Conclusion
This compound demonstrates a unique selectivity profile as a pan-inhibitor of active RAS isoforms. Its mechanism of forming a tri-complex with CYPA and RAS-GTP effectively blocks downstream oncogenic signaling. The potent in vitro and in vivo activity against a wide range of RAS-mutant cancers, coupled with a favorable therapeutic window, underscores the potential of this compound as a transformative therapy for patients with RAS-driven malignancies. Further clinical investigation of related compounds like RMC-6236 is ongoing.[5]
References
- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. researchgate.net [researchgate.net]
- 5. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Early Research Findings on the In Vivo Tolerability of RMC-7977: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-7977 is a first-in-class, orally bioavailable, multi-selective inhibitor of RAS(ON) proteins.[1][2] It represents a significant advancement in targeting RAS-addicted cancers, which have historically been challenging to treat.[1][3] this compound acts as a molecular glue, forming a reversible, high-affinity tri-complex with cyclophilin A (CYPA) and the active, GTP-bound state of both mutant and wild-type RAS isoforms (KRAS, NRAS, and HRAS).[1][4][5] This complex sterically hinders the interaction of RAS with its downstream effector proteins, thereby inhibiting crucial signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK and PI3K pathways.[1][6] This document provides a technical summary of the early preclinical findings on the in vivo tolerability of this compound, drawing from available research. This compound is a preclinical tool compound that is representative of the investigational drug daraxonrasib (RMC-6236).[7][8]
In Vivo Tolerability Profile
Preclinical studies across a range of cancer models have consistently demonstrated that this compound is well-tolerated at doses that exhibit robust and durable anti-tumor activity.[2][4][9] A key observation from these studies is the differential effect of this compound on tumor versus normal tissues, suggesting a favorable therapeutic window.[10][11]
Tumor-Selective Effects
Pharmacological analyses have revealed that while this compound induces significant apoptosis and sustained proliferative arrest in tumor tissues, its effect on normal, healthy tissues is characterized by only transient decreases in proliferation without evidence of apoptosis.[10][11] This tumor-selective activity is a critical aspect of its tolerability profile. In murine models of pancreatic ductal adenocarcinoma (PDAC), the body weights of mice treated with this compound were comparable to those of control animals, further supporting its tolerability.[10]
Hematopoietic System
Studies in animal models of acute myeloid leukemia (AML) suggest that this compound is likely to have limited hematopoietic toxicity in vivo.[12] This is a significant finding, as myelosuppression is a common dose-limiting toxicity for many anti-cancer agents.
Quantitative Data from Preclinical In Vivo Studies
The following table summarizes key quantitative data from preclinical in vivo studies of this compound, focusing on the experimental models and dosing regimens where tolerability was assessed.
| Animal Model | Cancer Type | Dosing Regimen | Key Tolerability Findings | Citation |
| KPC Mice | Pancreatic Ductal Adenocarcinoma (PDAC) | Not specified in abstract | Body weights of treated mice were similar to control mice. | [10] |
| Patient-Derived Xenograft (PDX) | FLT3-ITD Acute Myeloid Leukemia (AML) | 25 mg/kg, q.o.d., oral | Not specified in abstract beyond general tolerability. | [13] |
| Patient-Derived Xenograft (PDX) | KMT2A-PICALM fusion and NRASQ61L AML | 10 mg/kg, q.d., oral | Not specified in abstract beyond general tolerability. | [13] |
| Human Xenograft and Murine Allograft Models | KRAS-mutant Cholangiocarcinoma | Not specified in abstract | Well-tolerated. | [14] |
| Various Xenograft Models (CDX and PDX) | Non-Small Cell Lung Cancer (NSCLC), PDAC, Colorectal Cancer (CRC) | Not specified in abstract | Well-tolerated at doses showing robust anti-tumor activity. | [4] |
Experimental Protocols
In Vivo Formulation
For in vivo studies, this compound was prepared in a vehicle formulation consisting of 10/20/10/60 (%v/v/v/v) of DMSO, PEG 400, Solutol HS15, and water.[10] The same vehicle was used for all control groups.[10]
Animal Models
A variety of in vivo models have been utilized to assess the efficacy and tolerability of this compound, including:
-
Genetically Engineered Mouse Models (GEMMs): Such as the KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) model of pancreatic cancer.[10]
-
Cell Line-Derived Xenografts (CDX): Where human cancer cell lines are implanted into immunocompromised mice.
-
Patient-Derived Xenografts (PDX): In which tumor tissue from a patient is implanted into mice, providing a more clinically relevant model.[1][13]
Assessment of Tolerability
Tolerability in these preclinical models was primarily assessed by:
-
Monitoring body weight: Regular measurement of animal body weight throughout the study period.[10]
-
General health observations: Daily monitoring of the animals for any signs of distress or toxicity.
-
Hematopoietic analysis: In some studies, bone marrow was analyzed for human CD45+ cells to assess leukemic burden and infer effects on the hematopoietic system.[13]
Visualizing the Mechanism of Action and Experimental Logic
To further elucidate the underlying biology and experimental approach, the following diagrams are provided.
References
- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connect.mayoclinic.org [connect.mayoclinic.org]
- 4. Revolution Medicines Announces Publications on the Discovery and Preclinical Profile of Representative of a New Class of RAS(ON) Multi-Selective Inhibitors Designed to Block Full Spectrum of Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. RAS inhibitor 1 - THE OLIVE LABORATORY [olivelab.org]
- 8. Revolution Medicines Reports Strong Anti-Tumor Effects of RAS(ON) Inhibitors in KRAS-Mutated NSCLC Models [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Paper: Preclinical Activity of RAS(ON) Multi-Selective Inhibitor this compound and Therapeutic Combinations in AML with Signaling Mutations [ash.confex.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Multiple RAS inhibitor this compound shows beneficial effects in cholangiocarcinoma | BioWorld [bioworld.com]
The Role of RMC-7977 in Overcoming RAS Inhibitor Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of inhibitors targeting RAS oncogenes, particularly KRAS, has marked a significant breakthrough in cancer therapy. However, the clinical efficacy of these agents is often limited by both intrinsic and acquired resistance. RMC-7977 is a first-in-class, orally bioavailable, multi-selective inhibitor of RAS(ON), the active, GTP-bound state of RAS proteins. By forming a tri-complex with cyclophilin A (CYPA) and RAS-GTP, this compound sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling. This unique mechanism of action allows this compound to overcome common resistance mechanisms that plague other RAS inhibitors, particularly those that target the inactive, GDP-bound state. This technical guide provides an in-depth overview of the preclinical data supporting the role of this compound in circumventing RAS inhibitor resistance, details key experimental methodologies, and visualizes the underlying molecular pathways.
Introduction: The Challenge of RAS Inhibitor Resistance
RAS proteins (KRAS, NRAS, and HRAS) are small GTPases that act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] Activating mutations in RAS genes, found in nearly 20% of all human cancers, lock RAS in the "ON" state, leading to constitutive activation of downstream pro-growth and survival pathways, most notably the MAPK and PI3K-AKT pathways.[1]
The development of covalent inhibitors targeting the KRAS G12C mutant, such as sotorasib and adagrasib, has validated RAS as a druggable target. These inhibitors bind to the inactive, GDP-bound form of KRAS G12C, trapping it in an "OFF" state. However, their clinical benefit is often transient due to the emergence of resistance.
Mechanisms of resistance to inactive-state RAS inhibitors are multifaceted and include:
-
Reactivation of the MAPK pathway: This can occur through various mechanisms, including feedback activation of upstream receptor tyrosine kinases (RTKs) or mutations in downstream components of the pathway.
-
Secondary mutations in KRAS: These mutations can prevent the binding of the inhibitor to the switch-II pocket.
-
Activation of bypass signaling pathways: Cancer cells can become dependent on alternative signaling pathways, such as the PI3K-AKT pathway, to maintain their growth and survival.[2][3]
-
Histological transformation: In some cases, tumors can undergo a change in their cellular identity, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original oncogenic driver.[4]
This compound: A Novel Mechanism of Action
This compound is a preclinical tool compound representative of a class of RAS(ON) multi-selective inhibitors that includes the clinical candidate RMC-6236.[5] It acts as a molecular glue, forming a stable, non-covalent tri-complex with cyclophilin A (CYPA) and the active, GTP-bound form of RAS.[5][6] This tri-complex sterically blocks the interaction of RAS-GTP with its downstream effectors, including RAF and PI3K, thereby inhibiting signaling.[6][7]
A key feature of this compound is its broad activity against both mutant and wild-type isoforms of KRAS, NRAS, and HRAS in their active state.[7][8] This multi-selective approach is critical for overcoming resistance mechanisms that involve the reactivation of wild-type RAS or the emergence of different RAS mutations.
Overcoming Resistance to Other RAS Inhibitors
This compound has demonstrated the ability to overcome resistance to both inactive-state (RAS(OFF)) and other active-state (RAS(ON)) selective inhibitors in preclinical models.
Efficacy in Models with Acquired Resistance to KRAS G12C Inhibitors
In non-small cell lung cancer (NSCLC) models with acquired resistance to the KRAS G12C inhibitor sotorasib, this compound monotherapy and in combination with a RAS(ON) G12C-selective inhibitor (RMC-4998) induced deep and sustained tumor regressions.[6] This suggests that this compound can effectively inhibit the reactivated RAS signaling that drives resistance to G12C-selective inhibitors.
Activity Against Secondary RAS Mutations
Secondary mutations in the switch-II pocket of KRAS G12C can abrogate the binding of covalent inhibitors. This compound, with its different binding mode that relies on the formation of a tri-complex, can overcome resistance driven by such mutations.[6]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated across a wide range of cancer models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | |||
| to CYPA (Kd1) | 195 nmol/L | Recombinant protein | [7] |
| to KRAS (Kd2) | 85 nmol/L | Recombinant protein | [7] |
| Cellular Potency (EC50) | |||
| pERK Inhibition | 0.421 nmol/L | Not specified | [7] |
| Cell Proliferation | 2.20 nmol/L | Not specified | [7] |
| In Vivo Efficacy (EC50) | |||
| Capan-1 Xenograft Tumors | 142 nmol/L | Human PDAC model | [7] |
| Normal Colon Tissue | 3205 nmol/L | Mouse model | [7] |
| Normal Skin Tissue | 1096 nmol/L | Mouse model | [7] |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Cancer Type | Model | Treatment | Outcome | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | KPC mouse model | This compound | ~3-fold increase in median survival | |
| NSCLC (KRAS G12C mutant) | Sotorasib-resistant xenografts | This compound | Deep and sustained tumor regressions | [6] |
| Acute Myeloid Leukemia (AML) | Patient-derived xenografts (RAS mutant) | This compound + venetoclax | 99.9% reduction in leukemic burden | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the core experimental protocols used to evaluate this compound.
Cell Viability Assays
-
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
-
Method:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
-
Western Blotting
-
Objective: To assess the effect of this compound on the phosphorylation of downstream effector proteins in the RAS signaling pathway.
-
Method:
-
Cells are treated with this compound or vehicle control for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
In Vivo Xenograft Models
-
Objective: To evaluate the antitumor efficacy and tolerability of this compound in a living organism.
-
Method:
-
Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NSG mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).
-
Mechanisms of Resistance to this compound
While this compound can overcome resistance to other RAS inhibitors, cancer cells can still develop resistance to this agent. Preclinical studies have identified the following potential resistance mechanisms:
-
MYC Amplification: Focal copy number gains in the MYC oncogene have been observed in this compound-resistant tumors.[7] MYC is a transcription factor that receives signals from the RAS pathway, and its amplification can provide a bypass mechanism for cell proliferation.
-
Lineage Plasticity and Histological Transformation: Similar to what is observed with other targeted therapies, tumors may undergo changes in their cellular identity to a state that is less dependent on RAS signaling.[9]
Future Directions and Combination Strategies
The identification of resistance mechanisms to this compound opens up avenues for the development of rational combination therapies. For example, in preclinical models, the combination of this compound with a TEAD inhibitor (IAG933) has been shown to overcome resistance driven by MYC amplification.[7]
Further research is needed to fully elucidate the landscape of resistance to RAS(ON) multi-selective inhibitors and to identify additional effective combination strategies. The clinical development of RMC-6236, a compound with a similar mechanism of action to this compound, will provide valuable insights into the clinical utility of this therapeutic approach.
Conclusion
This compound represents a significant advancement in the quest to effectively target RAS-driven cancers. Its unique mechanism of action, which involves the formation of a tri-complex with CYPA and active RAS-GTP, allows it to overcome many of the resistance mechanisms that limit the efficacy of other RAS inhibitors. The robust preclinical data supporting its broad activity and ability to induce tumor regression in resistant models provide a strong rationale for the continued clinical investigation of RAS(ON) multi-selective inhibitors. A thorough understanding of the mechanisms of action and potential resistance pathways, as detailed in this guide, is essential for the successful development and implementation of this promising new class of cancer therapeutics.
References
- 1. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revolution Medicines Announces Publications on the Discovery and Preclinical Profile of Representative of a New Class of RAS(ON) Multi-Selective Inhibitors Designed to Block Full Spectrum of Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iris.unito.it [iris.unito.it]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RMC-7977 in Mouse Models of Non-Small Cell Lung Cancer (NSCLC)
For Research Use Only.
Introduction
RMC-7977 is a potent, orally bioavailable, multi-selective inhibitor of RAS(ON), targeting the active, GTP-bound state of various RAS isoforms, including KRAS, NRAS, and HRAS, across a spectrum of mutations.[1][2][3] Its unique mechanism of action involves forming a tri-complex with cyclophilin A (CYPA) and RAS-GTP, which sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling.[1][4][5][6] Preclinical studies have demonstrated its robust anti-tumor activity in various cancer models, including non-small cell lung cancer (NSCLC).[1][7][8] this compound has shown efficacy in models with KRAS G12C and G12D mutations and in those with acquired resistance to other RAS inhibitors.[1][4] These application notes provide detailed protocols for the use of this compound in preclinical mouse models of NSCLC.
Mechanism of Action
This compound functions as a molecular glue, first binding to the intracellular chaperone protein cyclophilin A (CYPA). The resulting this compound-CYPA binary complex then binds with high affinity to the active, GTP-bound form of RAS proteins (RAS-GTP). This ternary complex formation sterically blocks the interaction of RAS with its downstream effector proteins, such as RAF, leading to the inhibition of the MAPK signaling pathway.[1][2][5][6]
Data Presentation
In Vivo Efficacy of this compound in NSCLC Mouse Models
The following table summarizes the anti-tumor activity of this compound as a monotherapy and in combination therapy in various NSCLC mouse models.
| Mouse Model | Cancer Type | Treatment | Dosage | Dosing Schedule | Outcome | Reference |
| KL5shCon Allograft | KRASG12C NSCLC | This compound | Not Specified | Not Specified | 50% (4/8) cure rate | [4] |
| KL5shSmarca4 Allograft | KRASG12C NSCLC | This compound | Not Specified | Not Specified | 28.6% (2/7) cure rate | [4] |
| KL5shKeap1 Allograft | KRASG12C NSCLC | This compound | Not Specified | Not Specified | 0% (0/8) cure rate | [4] |
| LKR10 Allograft | KRASG12D NSCLC | This compound | Not Specified | Not Specified | 50% (4/8) cure rate; deep and durable responses | [4] |
| NCI-H2030 Xenograft | KRASG12C NSCLC | This compound + RMC-4998 | Not Specified | Not Specified | Improved activity over single agents | [4] |
| NCI-H2122 Xenograft | KRASG12C NSCLC | This compound + RMC-4998 | Not Specified | Not Specified | Improved activity over single agents | [4] |
| Sotorasib-resistant PDX | KRASG12C NSCLC | This compound | 10 mg/kg | p.o., once daily for 28 days | Inhibited adaptive resistance | [3] |
| Various Xenograft Models | KRASG12X NSCLC | This compound | 10 mg/kg | p.o., once daily for 5 days/week for 90 days | Significant anti-tumor activity and durable tumor regression | [3] |
Experimental Protocols
General Guidelines for In Vivo Studies
-
Animal Housing and Care: All animal studies should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
-
Drug Formulation: this compound is orally bioavailable. For oral gavage (p.o.), a common vehicle is 0.5% methylcellulose in water. The specific formulation may vary, and it is recommended to consult the supplier's instructions.
-
Monitoring: Animals should be monitored regularly for tumor growth, body weight changes, and any signs of toxicity.
Protocol 1: Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound.
Materials:
-
NSCLC cell line (e.g., NCI-H2122, NCI-H2030)
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
Matrigel (or similar basement membrane matrix)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture NSCLC cells to 70-80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width2).
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control by oral gavage at the desired dose and schedule (e.g., 10 mg/kg, once daily).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Protocol 2: Orthotopic Lung Cancer Model
This protocol is for establishing a more clinically relevant orthotopic model.
Materials:
-
Luciferase-expressing NSCLC cell line
-
Immunocompromised mice
-
Bioluminescence imaging system
-
This compound and vehicle
Procedure:
-
Cell Implantation: Anesthetize the mouse and surgically expose the lung. Inject a small volume (e.g., 20 µL) of cell suspension (e.g., 1 x 105 cells in PBS) into the lung parenchyma.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging at regular intervals.
-
Treatment: Once tumors are established (detectable by imaging), begin treatment with this compound or vehicle as described in Protocol 1.
-
Efficacy Assessment: Continue to monitor tumor burden via bioluminescence imaging. Survival can also be used as an endpoint.
Pharmacodynamic Analysis
To assess the on-target activity of this compound, levels of phosphorylated ERK (pERK) in tumor tissue can be measured.
-
Collect tumor samples at various time points after this compound administration.
-
Prepare tumor lysates for Western blotting or tissue sections for immunohistochemistry (IHC).
-
Probe with antibodies against pERK and total ERK to determine the extent of pathway inhibition. A decrease in the pERK/total ERK ratio indicates target engagement.
Experimental Workflow Visualization
Concluding Remarks
This compound is a promising therapeutic agent for NSCLC, demonstrating significant preclinical activity in various mouse models. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies to further evaluate the efficacy and mechanisms of this compound. Careful selection of the appropriate mouse model and adherence to detailed experimental protocols are crucial for obtaining robust and reproducible results.
References
- 1. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the oncogenic state of RAS with Tri-complex inhibitors - American Chemical Society [acs.digitellinc.com]
- 6. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revolution Medicines Announces Publications on the Discovery and Preclinical Profile of Representative of a New Class of RAS(ON) Multi-Selective Inhibitors Designed to Block Full Spectrum of Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Studies with RMC-7977
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-7977 is a potent and orally bioavailable small-molecule inhibitor that targets the active, GTP-bound state of both mutant and wild-type RAS proteins (KRAS, NRAS, and HRAS).[1][2][3][4][5][6] It functions as a "molecular glue," forming a stable tri-complex with Cyclophilin A (CYPA) and RAS-GTP.[1][2][7] This complex sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting signal transduction through pathways such as the RAF-MEK-ERK (MAPK) pathway.[1][3][8] Preclinical studies have demonstrated its broad anti-tumor activity in various cancer models, including those with KRAS mutations, which are prevalent in pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer (NSCLC), and colorectal cancer (CRC).[1][3][9] this compound has been shown to induce tumor regression and is generally well-tolerated in animal models.[3][4][5][8]
These application notes provide a summary of dosages and administration routes for this compound in preclinical settings, along with detailed protocols for key in vitro and in vivo experiments to guide researchers in their study design.
Mechanism of Action and Signaling Pathway
This compound's unique mechanism involves the formation of a tri-complex with CYPA and active RAS-GTP. This ternary complex prevents RAS from engaging with its downstream effector proteins, thereby blocking the activation of pro-proliferative and survival signaling pathways.
Caption: Mechanism of action of this compound.
Data Presentation: Dosage and Administration
In Vitro Studies
The following table summarizes the concentrations of this compound used in various in vitro assays. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell lines and experimental conditions.
| Assay Type | Cell Lines | Concentration Range | Treatment Duration | Outcome Measured |
| Proliferation/Viability | PDAC, NSCLC, AML | 0.1 nM - 100 nM | 48 - 96 hours | Inhibition of cell growth (IC50/EC50) |
| Signaling Pathway Analysis (Western Blot) | PDAC, NSCLC | 1 nM - 100 nM | 24 - 48 hours | Inhibition of pERK, pRAF, pRSK |
| Apoptosis Assay | KRAS-mutant cancer cells | 1 nM - 100 nM | 48 hours | Increased PARP cleavage |
Note: The potency of this compound can be influenced by the intracellular concentration of CYPA.[3][5]
In Vivo Studies
The table below outlines the dosages and administration routes for this compound in preclinical animal models. It is crucial to monitor animal well-being and body weight throughout the study.[10]
| Animal Model | Tumor Type | Dosage | Administration Route | Dosing Schedule |
| Xenograft (CDX, PDX) | PDAC, NSCLC, CRC | 10 mg/kg | Oral gavage (p.o.) | Once daily |
| Xenograft (CDX, PDX) | PDAC, NSCLC, CRC | 10 mg/kg | Oral gavage (p.o.) | Once daily for 5 days, 2-day break |
| Xenograft (CDX, PDX) | PDAC | 10, 25, 50 mg/kg | Oral gavage (p.o.) | Single dose (for PK/PD studies) |
| Genetically Engineered Mouse Model (GEMM) | PDAC | 25 mg/kg | Oral gavage (p.o.) | 3 times per week |
| Patient-Derived Xenograft (PDX) | FLT3-ITD AML | 25 mg/kg | Oral gavage (p.o.) | Every other day |
Formulation for in vivo studies has been reported as a solution of 10/20/10/60 (%v/v/v/v) DMSO/PEG 400/Solutol HS15/water.[8]
Experimental Protocols
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
Caption: General workflow for in vivo preclinical studies of this compound.
Protocol 1: In Vitro Cell Viability Assay
This protocol describes how to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 48 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50/EC50 value.
Protocol 2: Western Blotting for Pathway Modulation
This protocol is for analyzing the inhibition of the RAS-MAPK pathway signaling by this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model.
Materials:
-
This compound formulated for oral administration
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the respective groups via oral gavage according to the chosen dosing schedule.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment duration.
-
Tissue Collection and Analysis: At the endpoint, euthanize the animals and excise the tumors. Tumors can be weighed and processed for pharmacodynamic (e.g., western blotting for pERK) or histological analysis.
Note: All animal experiments must be conducted in accordance with institutional guidelines and regulations for animal care and use. The specific details of the protocols, such as cell seeding density, antibody concentrations, and treatment schedules, should be optimized for each specific experimental system.
References
- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. iris.unito.it [iris.unito.it]
- 4. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of pERK Inhibition by RMC-7977
Audience: Researchers, scientists, and drug development professionals.
Introduction
RMC-7977 is a potent and selective inhibitor of the active, GTP-bound form of both mutant and wild-type RAS proteins (KRAS, NRAS, and HRAS).[1][2][3] It functions as a "molecular glue," forming a tri-complex with RAS-GTP and cyclophilin A (CYPA), which sterically blocks the interaction of RAS with its downstream effectors, thereby inhibiting signaling pathways such as the MAPK/ERK cascade.[4][5][6] The phosphorylation of ERK1/2 (pERK) is a critical downstream event in this pathway, and its inhibition is a key indicator of this compound's target engagement and biological activity. Western blotting is a widely used technique to detect and quantify changes in pERK levels upon treatment with inhibitors like this compound.[7][8] This document provides a detailed protocol for performing a Western blot to assess the inhibition of pERK by this compound in cancer cell lines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RAS/ERK signaling pathway and the experimental workflow for the Western blot protocol.
Caption: RAS/ERK signaling pathway with the inhibitory action of this compound.
Caption: A streamlined workflow for Western blot analysis of pERK inhibition.
Quantitative Data Summary
The inhibitory effect of this compound on pERK has been demonstrated across various cancer cell lines. The following table summarizes the effective concentrations and observed outcomes.
| Cell Line/Model | Cancer Type | This compound Concentration | Treatment Duration | Outcome on pERK Levels | Reference |
| RAS-less MEFs (expressing KRAS) | Mouse Embryonic Fibroblasts | 3 - 300 nM | 24 hours | Suppressed pERK in all KRAS-expressing cells. | [1] |
| RAS-dependent cancer cells | Various | 0.1 - 10 nM | 48 hours | Concentration-dependent decrease in pERK levels. | [1] |
| KRAS G12V and G12C cells | Various | 1 - 100 nM | 48 hours | Inhibition of ERK phosphorylation. | [1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Pancreatic Cancer | Not specified concentrations | Not specified | Dose-dependent reduction in ERK1/2 phosphorylation. | [4] |
| S462 and ST88-14 MPNST cells | Malignant Peripheral Nerve Sheath Tumor | 0.25 µM (250 nM) | 12 hours | Substantial inhibition of phosphorylated ERK1/2. | [5] |
| Sotorasib-Resistant LU65 cells | Non-Small Cell Lung Cancer | 30 nM | Not specified | Suppression of pERK expression. | [9] |
| Human PDAC explants | Pancreatic Cancer | Up to 100 nM | 24 hours | Concentration-dependent decrease in pERK expression. | [10] |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., a KRAS-mutant line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 300 nM). Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 24, or 48 hours) under standard cell culture conditions.[1][2]
Protein Extraction and Quantification
-
Cell Lysis:
-
Place the 6-well plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[11][12]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[13]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[11][14]
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.[11]
-
Centrifuge the lysates at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[11][12]
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.[11]
-
-
Protein Quantification:
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 10-12% SDS-PAGE).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet, semi-dry, or dry transfer system.[14]
-
-
Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK1/2 (e.g., anti-phospho-p44/42 MAPK) and total ERK1/2 overnight at 4°C with gentle agitation. The total ERK antibody serves as a loading control.[16]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[12]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[13]
-
Washing: Repeat the washing steps as described above.
-
-
Detection and Analysis:
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.[13]
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Quantify the band intensities for pERK and total ERK using image analysis software.[8][15]
-
Normalization: Normalize the pERK signal to the total ERK signal for each sample to account for any variations in protein loading. The results can then be expressed as a fold change relative to the vehicle-treated control.[15]
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. iris.unito.it [iris.unito.it]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-RAS inhibitor this compound is efficacious in treating NF1-related tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. revmed.com [revmed.com]
- 10. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 12. origene.com [origene.com]
- 13. 2.9. Protein Extraction and Western Blot Analysis [bio-protocol.org]
- 14. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 15. Guide to western blot quantification | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for RMC-7977 in Studying RAS-Driven Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-7977 is a potent and orally bioavailable small molecule inhibitor that represents a novel class of RAS(ON) multi-selective inhibitors. It operates through a unique mechanism, forming a reversible, high-affinity tri-complex with the intracellular chaperone cyclophilin A (CYPA) and the active, GTP-bound form of RAS proteins (KRAS, NRAS, and HRAS), including both mutant and wild-type variants.[1][2][3] This tri-complex formation sterically hinders the interaction of RAS with its downstream effector proteins, thereby inhibiting crucial oncogenic signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[4] this compound has demonstrated broad preclinical activity against a wide range of RAS-addicted cancer models, particularly those harboring KRAS G12X mutations, and has shown the potential to overcome resistance to mutant-selective RAS inhibitors.[2][5][6] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in preclinical research.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound, providing a reference for its biochemical and cellular activity.
Table 1: Binding Affinities (Kd) of this compound
| Component 1 | Component 2 | Method | Kd (nM) | Reference |
| This compound | Cyclophilin A (CYPA) | Not Specified | 195 | [7] |
| This compound-CYPA complex | KRAS (unspecified) | Not Specified | 85 | [7] |
| This compound-CYPA complex | Wild-type KRAS | Surface Plasmon Resonance (SPR) | 116 | [5] |
| This compound-CYPA complex | Wild-type NRAS | Surface Plasmon Resonance (SPR) | 101 | [5] |
| This compound-CYPA complex | Wild-type HRAS | Surface Plasmon Resonance (SPR) | 94.7 | [5] |
| This compound-CYPA complex | Oncogenic RAS variants | Surface Plasmon Resonance (SPR) | Within threefold of wild-type | [2] |
Table 2: Cellular Potency (EC50/IC50) of this compound
| Assay | Cell Context | Parameter | EC50/IC50 (nM) | Reference |
| pERK Inhibition | Not Specified | EC50 | 0.421 | [7] |
| Cell Proliferation | Not Specified | EC50 | 2.20 | [7] |
| Cell Viability | KRAS G12X mutant cell lines | Median EC50 | 2.40 | [3] |
| Cell Viability | NRAS and HRAS mutant cell lines | Median EC50 | 6.76 | [3] |
| Cell Proliferation | FLT3-ITD, KIT, and RAS mutant AML cell lines | IC50 | 5-33 | [3] |
Signaling Pathways and Mechanism of Action
This compound inhibits RAS-driven signaling by preventing the interaction of active RAS-GTP with its downstream effectors. The primary pathways affected are the MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.
Caption: Mechanism of this compound action in RAS-driven signaling pathways.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well for a 96-well plate) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response curve (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 72-120 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[2]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[2][8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][8][9]
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the log concentration of this compound and fit a dose-response curve to determine the EC50 value.
-
Caption: Workflow for Cell Viability Assay.
Western Blot Analysis of pERK and Total ERK
This protocol details the procedure for assessing the inhibition of RAS-MAPK signaling by this compound by measuring the phosphorylation of ERK.
Materials:
-
Cancer cell lines
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2, 24, or 48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the membrane can be stripped of the pERK antibody and re-probed with an antibody against total ERK.
-
Incubate the membrane in a stripping buffer, wash, re-block, and repeat the immunoblotting steps with the total ERK antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Caption: Workflow for Western Blot Analysis.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., corn oil or a specified formulation)[10][11]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation and vehicle control.
-
Administer this compound orally (p.o.) at the desired dose and schedule (e.g., once daily).
-
Administer the vehicle to the control group following the same schedule.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression and overall survival.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic analysis by western blot or immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control.
-
Patient-Derived Organoid (PDO) Studies
This protocol outlines the general steps for establishing PDO cultures and assessing their response to this compound.
Materials:
-
Patient tumor tissue (e.g., from pancreatic ductal adenocarcinoma)
-
Digestion enzymes (e.g., collagenase, dispase)
-
Basement membrane extract (e.g., Matrigel)
-
Organoid culture medium
-
This compound
-
96-well plates
-
Cell viability assay kit (e.g., CellTiter-Glo® 3D)
Procedure:
-
Organoid Establishment:
-
Mechanically and enzymatically digest the patient tumor tissue to obtain a single-cell or small-cluster suspension.
-
Embed the cell suspension in droplets of basement membrane extract in a multiwell plate.
-
After polymerization of the matrix, add organoid culture medium.
-
Culture the organoids, changing the medium every 2-3 days, until they are established and can be passaged.[5]
-
-
Drug Screening in PDOs:
-
Dissociate established organoids into small fragments or single cells.
-
Seed the organoid fragments/cells in a 96-well plate embedded in the basement membrane extract.
-
After a few days of culture to allow for organoid re-formation, treat with a dose range of this compound.
-
After the treatment period (e.g., 4-6 days), assess cell viability using a 3D-compatible assay like CellTiter-Glo® 3D.[14][15]
-
-
Data Analysis:
-
Analyze the data as described for the 2D cell viability assay to determine the drug response profile of the patient-derived organoids.
-
Conclusion
This compound is a valuable tool for investigating RAS-driven signaling in a variety of preclinical models. Its broad activity against multiple RAS isoforms and mutations, coupled with its unique mechanism of action, makes it a powerful agent for exploring the complexities of RAS biology and for developing novel therapeutic strategies for RAS-addicted cancers. The protocols provided here offer a starting point for researchers to utilize this compound in their studies. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
References
- 1. stemcell.com [stemcell.com]
- 2. promega.com [promega.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 5. ccr.cancer.gov [ccr.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 8. promega.com [promega.com]
- 9. scribd.com [scribd.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Pancreatic cancer-derived organoids – a disease modeling tool to predict drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Application Notes and Protocols for RMC-7977 Combination Therapy Studies
Introduction
RMC-7977 is a first-in-class, potent, and oral small-molecule inhibitor that selectively targets the active, GTP-bound form of both mutant and wild-type RAS proteins (KRAS, NRAS, and HRAS).[1][2][3] Its unique mechanism of action involves forming a tri-complex with the intracellular chaperone cyclophilin A (CYPA) and RAS-GTP.[3][4][5] This tri-complex sterically hinders the interaction of RAS with its downstream effectors, thereby impeding oncogenic signaling pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades.[1][4][6] Preclinical studies have demonstrated its robust anti-tumor activity across a range of RAS-addicted cancer models, including those with KRAS G12X mutations.[1][2][7]
The rationale for exploring this compound in combination therapies is compelling. Cancer cells can develop resistance to targeted therapies through various mechanisms, including the activation of parallel signaling pathways or the emergence of secondary mutations.[1][8] Combining this compound with other agents can provide a multi-pronged attack to enhance anti-tumor efficacy, overcome intrinsic or acquired resistance, and potentially reduce therapeutic doses to minimize toxicity.[9][10] Preclinical evidence has shown synergistic effects when this compound is combined with inhibitors of TEAD, SHP2, JAK2, BCL2 (venetoclax), and other specific RAS inhibitors.[1][3][6][11]
These application notes provide a comprehensive framework and detailed protocols for designing and executing preclinical studies to evaluate this compound in combination with other therapeutic agents.
Key Experimental Strategies
A systematic approach is crucial for evaluating combination therapies. The workflow should begin with in vitro assays to establish single-agent activity and then move to combination screening to identify synergy. Mechanistic studies should follow to understand the basis of any observed synergy, and the most promising combinations should be validated in in vivo models.
Visualizing the Mechanism and Rationale
Understanding the underlying biology is key to designing rational combinations. This compound targets the core of RAS-driven oncogenesis.
Combining therapies can target the primary oncogenic driver (with this compound) while simultaneously blocking a resistance mechanism or a parallel survival pathway.
In Vitro Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment
This protocol combines initial single-agent dose-response assessment with a combination matrix to evaluate synergy. The MTT or MTS assay is a reliable colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14]
Methodology
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere for 24 hours.[12]
-
Compound Preparation: Prepare serial dilutions of this compound and the combination agent in culture medium.
-
Treatment:
-
Single-Agent IC50: Treat cells with a range of concentrations for each drug alone to determine the IC50 value.
-
Combination Matrix: Treat cells with a matrix of concentrations of both drugs. For example, a 6x6 matrix with concentrations ranging from 0.1x to 10x the IC50 for each drug. Include vehicle-only controls.[15]
-
-
Incubation: Incubate plates for a defined period, typically 72 hours.
-
MTT Assay:
-
Data Analysis:
-
Calculate percent viability relative to vehicle-treated controls.
-
Determine IC50 values for single agents using non-linear regression.
-
Analyze the combination matrix data using a synergy model such as Bliss Independence or the Chou-Talalay method (Combination Index, CI).[10][15] Synergy is generally indicated by CI < 1.
-
Data Presentation
| Drug Combination | Cell Line | This compound IC50 (nM) | Agent X IC50 (nM) | Combination Index (CI) at ED50 | Synergy Interpretation |
| This compound + Agent X | PDAC-1 (KRAS G12D) | 2.5 | 25 | 0.65 | Synergistic |
| This compound + Agent X | NSCLC-1 (KRAS G12C) | 3.1 | 40 | 0.58 | Synergistic |
| This compound + Agent X | CRC-1 (KRAS G12V) | 4.0 | 32 | 1.05 | Additive |
Protocol 2: Apoptosis Induction Assay
To determine if the synergistic effect on cell viability is due to an increase in programmed cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is recommended.[17][18]
Methodology
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, and the combination at synergistic concentrations (e.g., IC50 values) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[16]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[19]
Data Presentation
| Treatment Group | Cell Line | % Early Apoptosis | % Late Apoptosis | Total Apoptosis (%) |
| Vehicle Control | PDAC-1 | 3.5 ± 0.8 | 1.2 ± 0.3 | 4.7 |
| This compound (2.5 nM) | PDAC-1 | 15.2 ± 2.1 | 4.5 ± 0.9 | 19.7 |
| Agent X (25 nM) | PDAC-1 | 11.8 ± 1.5 | 3.1 ± 0.6 | 14.9 |
| This compound + Agent X | PDAC-1 | 45.6 ± 4.3 | 10.3 ± 1.8 | 55.9 |
In Vivo Experimental Protocols
Protocol 3: Xenograft Tumor Model Efficacy Study
Validating in vitro synergy in an in vivo setting is a critical step. Cell line-derived xenograft (CDX) or more clinically relevant patient-derived xenograft (PDX) models in immunocompromised mice are standard.[20][21][22]
Methodology
-
Model Establishment:
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice/group).
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (at a well-tolerated dose)
-
Group 3: Combination Agent X (at a well-tolerated dose)
-
Group 4: this compound + Combination Agent X
-
-
Drug Administration: Administer drugs via the appropriate route (e.g., oral gavage for this compound) and schedule (e.g., daily for 21 days).
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI). A secondary endpoint could be overall survival.
-
-
Data Analysis: Calculate TGI for each treatment group compared to the vehicle control. Use statistical tests (e.g., ANOVA) to compare between groups. An enhanced TGI in the combination group compared to single agents indicates in vivo synergy.
Data Presentation
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI, %) | P-value vs Vehicle | P-value vs this compound |
| Vehicle | 10 | 1250 ± 150 | - | - | - |
| This compound | 10 | 625 ± 95 | 50% | <0.01 | - |
| Agent X | 10 | 750 ± 110 | 40% | <0.01 | N/A |
| This compound + Agent X | 10 | 188 ± 55 | 85% | <0.001 | <0.01 |
References
- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revolution Medicines Announces Publications on the Discovery and Preclinical Profile of Representative of a New Class of RAS(ON) Multi-Selective Inhibitors Designed to Block Full Spectrum of Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In Vitro Combination - Kyinno Bio [kyinno.com]
- 10. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple RAS inhibitor this compound shows beneficial effects in cholangiocarcinoma | BioWorld [bioworld.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. criver.com [criver.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 19. biotech.illinois.edu [biotech.illinois.edu]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. startresearch.com [startresearch.com]
- 23. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 24. The Role of Patient-Derived Xenograft Models in Cancer Therapy [elveflow.com]
Application Notes and Protocols for RMC-7977 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-7977 is a potent and selective inhibitor of the active, GTP-bound form of RAS proteins (KRAS, NRAS, and HRAS), including both mutant and wild-type variants.[1] Its unique mechanism of action involves the formation of a tri-complex with RAS-GTP and Cyclophilin A (CYPA), which sterically blocks the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling.[2][3] Preclinical studies have demonstrated the robust anti-tumor activity of this compound in various cancer models, including patient-derived xenografts (PDX), which are known to faithfully recapitulate the heterogeneity and molecular characteristics of human tumors.[1][2]
These application notes provide detailed protocols for utilizing this compound in PDX models to evaluate its therapeutic efficacy and pharmacodynamic effects. The protocols cover PDX model establishment, drug administration, and methods for assessing treatment outcomes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation in PDX models.
Data Presentation
Table 1: Summary of Preclinical Efficacy of this compound in Xenograft Models
| Cancer Type | Model Type | This compound Dose and Schedule | Outcome | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | CDX & PDX | 10 mg/kg, p.o., daily for 21-28 days | Significant tumor growth inhibition | [1][2] |
| Non-Small Cell Lung Cancer (NSCLC) | CDX | 10 mg/kg, p.o., daily for 28 days | Robust and durable tumor suppression | [4] |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) | PDX | 10 mg/kg, p.o., daily, 5 days/week | Significant tumor suppression | [2] |
| Cholangiocarcinoma | Xenograft | Not specified | Antiproliferative effect and tumor growth delay | [5] |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment
This protocol describes the subcutaneous implantation of patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) or similar)
-
Basement membrane matrix (e.g., Matrigel)
-
Sterile surgical instruments (scalpels, forceps)
-
Anesthesia (e.g., isoflurane)
-
70% ethanol and iodine for surgical site disinfection
Procedure:
-
Within 2-4 hours of surgical resection, transport the fresh tumor tissue on ice in a sterile container with transport medium (e.g., RPMI-1640).
-
In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) to remove any blood or debris.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
Anesthetize the mouse using isoflurane. Shave and disinfect the implantation site (typically the flank).
-
Create a small subcutaneous pocket using forceps.
-
(Optional) Mix the tumor fragments with an equal volume of cold basement membrane matrix to improve engraftment rates.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth. Once tumors reach approximately 1,000-1,500 mm³, they can be harvested and passaged to expand the PDX line.
This compound Administration
This protocol outlines the preparation and administration of this compound via oral gavage.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Prepare the this compound formulation by suspending the required amount of compound in the vehicle solution to achieve the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Vortex or sonicate the suspension to ensure it is homogenous before each administration.
-
Gently restrain the mouse and insert the gavage needle into the esophagus, delivering the formulation directly into the stomach.
-
A typical dosing schedule is once daily or on a 5-days-on, 2-days-off schedule.
Assessment of Anti-Tumor Efficacy
This protocol details the measurement of tumor volume to assess the efficacy of this compound.
Materials:
-
Digital calipers
Procedure:
-
Measure the length (L) and width (W) of the subcutaneous tumors using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .[6][7]
-
Continue measurements until the tumors in the control group reach a predetermined endpoint size or for the duration of the study.
-
Plot the mean tumor volume ± SEM for each treatment group over time to visualize tumor growth inhibition.
-
At the end of the study, calculate the percent tumor growth inhibition (% TGI) for the this compound treated group compared to the vehicle control group.
Pharmacodynamic (PD) Biomarker Analysis
This protocol describes methods to assess the target engagement and downstream pathway modulation of this compound in tumor tissue.
4.1. Phospho-ERK (pERK) Immunohistochemistry (IHC)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections
-
Anti-pERK antibody
-
Appropriate secondary antibody and detection system
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform heat-induced epitope retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate with the primary anti-pERK antibody.
-
Incubate with the appropriate biotinylated secondary antibody.
-
Apply the avidin-biotin complex (ABC) reagent.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope to assess the levels and localization of pERK staining in the tumor cells.
4.2. DUSP6 mRNA Expression by Quantitative PCR (qPCR)
DUSP6 is a downstream target of the RAS-MAPK pathway, and its mRNA levels can serve as a pharmacodynamic biomarker of pathway inhibition.
Materials:
-
Fresh-frozen or RNAlater-stabilized PDX tumor tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for DUSP6 and a reference gene (e.g., GAPDH)
Procedure:
-
Homogenize the tumor tissue and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for DUSP6 and the reference gene.
-
Analyze the qPCR data using the delta-delta Ct method to determine the relative expression of DUSP6 mRNA in this compound-treated tumors compared to vehicle-treated tumors.
References
- 1. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 3. tumorvolume.com [tumorvolume.com]
- 4. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 5. Orthotopic tumor implantation in nude mice [bio-protocol.org]
- 6. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for RMC-7977 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-7977 is a potent and orally bioavailable small molecule inhibitor that demonstrates broad-spectrum activity against various RAS mutations, including KRAS, NRAS, and HRAS.[1][2] It functions as a RAS(ON) multi-selective inhibitor, meaning it targets the active, GTP-bound state of both mutant and wild-type RAS proteins.[3][4] Its unique mechanism of action involves forming a tri-complex with cyclophilin A (CYPA) and RAS-GTP, which sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling.[3][5] This document provides detailed information on cancer cell lines sensitive to this compound, protocols for key experiments, and visualizations of the relevant biological pathways and workflows.
Cell Lines Sensitive to this compound
This compound has shown significant anti-proliferative activity across a wide range of cancer cell lines, particularly those harboring KRAS mutations. Pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer (NSCLC), and colorectal cancer (CRC) cell lines with KRAS G12X mutations are especially sensitive.[4][6] Additionally, sensitivity has been observed in acute myeloid leukemia (AML) cell lines with mutations in FLT3-ITD, KIT, and NRAS.[1]
| Cell Line | Cancer Type | RAS Mutation | Other Relevant Mutations | Reported Sensitivity (IC50/EC50) | Reference |
| Various KRAS G12X mutant cells | Multiple | KRAS G12X | - | Highly sensitive | [4][6] |
| Human PDAC cell lines | Pancreatic Ductal Adenocarcinoma | Primarily KRAS G12X | - | Low nanomolar potency | [7] |
| Capan-1 | Pancreatic Ductal Adenocarcinoma | KRAS G12V | - | pERK Inhibition EC50: 142 nM (in xenograft) | [7] |
| Molm-14 | Acute Myeloid Leukemia | - | FLT3-ITD | IC50: 5-33 nM | [1] |
| MV4-11 | Acute Myeloid Leukemia | - | FLT3-ITD | IC50: 5-33 nM | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | - | KIT | IC50: 5-33 nM | [1] |
| SKNO-1 | Acute Myeloid Leukemia | - | KIT | IC50: 5-33 nM | [1] |
| OCI-AML3 | Acute Myeloid Leukemia | NRAS Q61L | - | IC50: 5-33 nM | [1] |
| HL-60 | Acute Myeloid Leukemia | NRAS Q61L | - | IC50: 5-33 nM | [1] |
| NOMO-1 | Acute Myeloid Leukemia | KRAS G13D | - | IC50: 5-33 nM | [1] |
| General RAS-dependent cancer cells | Multiple | KRAS, NRAS, or EGFR mutations | - | Proliferation EC50: 2.20 nM; pERK EC50: 0.421 nM | [7] |
Signaling Pathways and Mechanism of Action
This compound inhibits the downstream signaling of active RAS. The primary pathways affected are the MAPK/ERK and the PI3K/AKT pathways, both of which are critical for cell proliferation, survival, and growth.
Experimental Protocols
Cell Viability Assay (Resazurin-based)
This protocol is for determining the IC50 value of this compound by assessing cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound (dissolved in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 72 to 96 hours.
-
-
Resazurin Staining:
-
After the incubation period, add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis of RAS Pathway Inhibition
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the RAS signaling pathway.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Signal Detection:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze band intensities to determine the relative phosphorylation levels.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Conclusion
This compound is a promising therapeutic agent for cancers driven by RAS mutations. The provided data on sensitive cell lines and detailed experimental protocols will aid researchers in further investigating the efficacy and mechanism of action of this compound. The visualization of the signaling pathway and experimental workflows offers a clear understanding of the underlying principles for a more effective research design.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 3. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 4. iris.unito.it [iris.unito.it]
- 5. Pharmacological restoration of GTP hydrolysis by mutant RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RMC-7977: A Pharmacokinetic and Pharmacodynamic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-7977 is a potent and orally bioavailable small molecule inhibitor that demonstrates broad-spectrum activity against mutant and wild-type forms of RAS proteins in their active, GTP-bound state.[1] It functions as a tri-complex inhibitor, forming a stable complex with cyclophilin A (CYPA) and RAS-GTP, which sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling.[2][3] These application notes provide a summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and detailed protocols for its evaluation in preclinical models.
Data Presentation
Pharmacokinetic and Physicochemical Properties
| Parameter | Value | Species/System | Reference |
| Oral Bioavailability (F%) | 63% | Mouse | [2][4] |
| Binding Affinity (Kd1 for CYPA) | 195 nmol/L | Biochemical Assay | [2] |
| Binding Affinity (Kd2 for KRAS) | 85 nmol/L | Biochemical Assay | [2] |
In Vitro Pharmacodynamics: Potency and Cellular Activity
| Parameter | Value | Cell Line/System | Reference |
| pERK Inhibition (EC50) | 0.421 nmol/L | PDAC Cell Lines | [2][4] |
| Cell Proliferation (EC50) | 2.20 nmol/L | PDAC Cell Lines | [2][4] |
In Vivo Pharmacokinetics: Single Oral Dose in Mice
Vehicle and specific mouse strains used in these studies were not detailed in the provided search results.
| Dose (mg/kg) | Time (hours) | Mean Blood Concentration (nmol/L) | Mean Tumor Concentration (nmol/L) |
| 10 | 1 | ~200 | ~1000 |
| 4 | ~100 | ~800 | |
| 8 | ~50 | ~600 | |
| 24 | <50 | ~200 | |
| 25 | 1 | ~500 | ~2500 |
| 4 | ~250 | ~2000 | |
| 8 | ~100 | ~1500 | |
| 24 | <50 | ~500 | |
| 50 | 1 | ~1000 | ~5000 |
| 4 | ~500 | ~4000 | |
| 8 | ~200 | ~3000 | |
| 24 | <50 | ~1000 |
Data are estimated from graphical representations in the source material and should be considered approximate.
In Vivo Pharmacodynamics: pERK Inhibition in Mouse Tumor Xenografts
| Dose (mg/kg) | Time (hours) | Relative pERK Inhibition (%) |
| 10 | 1 | ~75 |
| 4 | ~70 | |
| 8 | ~60 | |
| 24 | ~40 | |
| 25 | 1 | ~90 |
| 4 | ~85 | |
| 8 | ~80 | |
| 24 | ~60 | |
| 50 | 1 | >95 |
| 4 | >95 | |
| 8 | ~90 | |
| 24 | ~75 |
Data are estimated from graphical representations in the source material and represent the percentage reduction in pERK levels compared to vehicle-treated controls.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.[5][6][7]
Materials:
-
RAS-mutant cancer cell lines (e.g., PDAC cell lines)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (medium with DMSO) as a control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the EC50 value.
Western Blotting for pERK and Total ERK
This protocol describes the detection of phosphorylated ERK (pERK) and total ERK in cell lysates following treatment with this compound.[8][9][10][11][12]
Materials:
-
RAS-mutant cancer cell lines
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 2-24 hours).
-
Lyse the cells with ice-cold RIPA buffer, and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the total ERK antibody to normalize for protein loading.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical oral gavage pharmacokinetic study in mice.[13][14][15][16][17]
Materials:
-
Female athymic nude mice (or other appropriate strain)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimate the mice for at least one week before the study.
-
Fast the mice overnight before dosing.
-
Prepare the dosing formulation of this compound in the chosen vehicle.
-
Administer a single dose of this compound via oral gavage (e.g., 10, 25, or 50 mg/kg).
-
Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma by centrifugation.
-
If tumor concentrations are to be measured, euthanize the mice at the specified time points and collect the tumor tissue.
-
Analyze the concentration of this compound in plasma and tumor homogenates using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
In Vivo Pharmacodynamic (pERK Immunohistochemistry) Study
This protocol details the assessment of pERK levels in tumor tissue by immunohistochemistry (IHC).[18][19][20][21][22][23]
Materials:
-
Tumor-bearing mice
-
This compound
-
Formalin
-
Paraffin
-
Microtome
-
Microscope slides
-
Antigen retrieval solution (e.g., citrate buffer)
-
Hydrogen peroxide
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: rabbit anti-phospho-ERK1/2
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin
-
Microscope
Procedure:
-
Treat tumor-bearing mice with this compound as described in the pharmacokinetic study protocol.
-
Euthanize the mice at various time points and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount them on microscope slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding with a blocking solution.
-
Incubate the sections with the primary anti-pERK antibody overnight at 4°C.
-
Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the staining intensity and percentage of positive cells under a microscope.
Visualizations
Caption: Mechanism of action of this compound in the RAS signaling pathway.
Caption: Experimental workflow for pharmacokinetic analysis of this compound.
Caption: Experimental workflow for pharmacodynamic analysis of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. daikinchemicals.com [daikinchemicals.com]
- 18. Pan-RAS inhibitor this compound is efficacious in treating NF1-related tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Immunohistochemical Expression of IRE1 and PERK in Breast Cancer: Associations With Clinicopathological Characteristics and Survival Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming RMC-7977 Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating resistance to the RAS(ON) multi-selective inhibitor, RMC-7977.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent, oral, small-molecule inhibitor that targets the active, GTP-bound forms of both wild-type and mutant RAS proteins (KRAS, NRAS, and HRAS).[1][2] It functions as a RAS(ON) multi-selective inhibitor. Its mechanism involves forming a tri-complex with the intracellular chaperone cyclophilin A (CYPA) and RAS-GTP.[3] This complex sterically hinders the interaction of RAS with its downstream effector proteins, thereby impeding oncogenic signaling.[1][3] this compound is a preclinical tool compound that is representative of the investigational drug RMC-6236.[1][4]
Q2: What are the primary known mechanisms of acquired resistance to this compound?
Several mechanisms of acquired resistance to this compound have been identified in preclinical models:
-
MYC Amplification: Focal copy number gains in the MYC oncogene are a common mechanism of resistance, particularly in pancreatic ductal adenocarcinoma (PDAC) models.[5][6]
-
Activation of Alternative Oncogenic Pathways: Cancer cells can develop resistance by activating signaling pathways downstream of RAS effectors. This includes the activation of YAP/TAZ/TEAD signaling and the PI3K pathway.[2][7]
-
Secondary Mutations: Mutations in other genes can also confer resistance. For instance, mutations in the DNA binding region of Cic have been shown to promote resistance to this compound.[8] Secondary mutations in KRAS have also been defined as a potential resistance mechanism.[7]
-
Epithelial-to-Mesenchymal Transition (EMT): A shift towards a mesenchymal cell state has been associated with both innate and acquired resistance to this compound.[7][9]
-
Reactivation of RAS Signaling: In the context of resistance to KRAS G12C inhibitors, reactivation of RAS signaling through various means can occur. This compound has been shown to be effective in overcoming this type of resistance.[9][10][11]
Q3: How can our lab identify the mechanism of resistance in our this compound-treated cancer cell lines?
To elucidate the specific resistance mechanism in your cell lines, a multi-omics approach is recommended:
-
Genomic Analysis: Perform whole-exome sequencing (WES) or targeted sequencing to identify secondary mutations in genes such as KRAS, NRAS, and CIC.
-
Copy Number Variation Analysis: Use techniques like digital PCR (dPCR) or fluorescence in situ hybridization (FISH) to detect amplifications of oncogenes, particularly MYC.[12]
-
Transcriptomic Analysis: RNA sequencing (RNA-seq) can reveal changes in gene expression profiles associated with resistance, such as the upregulation of pathways like YAP/TAZ/TEAD or NFκB signaling.[8]
-
Proteomic and Phosphoproteomic Analysis: Western blotting can be used to assess the phosphorylation status of key signaling proteins in the MAPK and PI3K pathways (e.g., p-ERK, p-AKT) to determine if these pathways are reactivated.[2] Phosphoproteomics can provide a broader view of activated kinases involved in adaptive signaling.[7]
Q4: What are the most promising combination strategies to overcome this compound resistance?
Several combination therapies have shown preclinical promise in overcoming this compound resistance:
-
TEAD Inhibitors: For resistance driven by MYC amplification, combination with a TEAD inhibitor, such as IAG933, has been shown to be synergistic.[5]
-
SHP2 Inhibitors: Combining this compound with SHP2 inhibitors has demonstrated synergistic effects.[13]
-
JAK2 Inhibitors: In cholangiocarcinoma models, this compound has shown synergy with JAK2 inhibitors.[13]
-
CDK4/6 Inhibitors: The combination of this compound with CDK4/6 inhibitors like palbociclib can lead to long-term tumor control.[14]
-
NFκB Pathway Inhibitors: For resistance mediated by CIC mutations, targeting the NFκB pathway may restore sensitivity to this compound.[8]
-
Venetoclax: In acute myeloid leukemia (AML) cell lines resistant to venetoclax alone, this compound has demonstrated synergy in inhibiting proliferation and inducing apoptosis.[1]
-
Other RAS Inhibitors: In non-small cell lung cancer (NSCLC) models with resistance to KRAS G12C inhibitors, combining this compound with a RAS(ON) G12C-selective inhibitor like RMC-4998 can be effective.[9][11][12]
Troubleshooting Guides
Problem 1: My this compound-treated cells are showing a decreased response over time. How do I confirm and characterize this emerging resistance?
Solution:
-
Confirm Resistance:
-
Perform a dose-response cell viability assay (e.g., using CellTiter-Glo®) to compare the IC50 value of this compound in the suspected resistant cells versus the parental, sensitive cells. A significant rightward shift in the dose-response curve indicates resistance.
-
Maintain a sub-population of the parental cell line for parallel experiments to ensure the observed changes are not due to long-term culture artifacts.
-
-
Characterize the Resistance Mechanism:
-
Investigate MYC Amplification: Use qPCR or FISH to assess the copy number of the MYC gene in your resistant and parental cell lines.
-
Assess Downstream Signaling: Perform western blotting for key signaling molecules like p-ERK, p-AKT, and YAP/TAZ to check for pathway reactivation or upregulation.
-
Sequence for Mutations: If the above do not yield a clear mechanism, consider whole-exome sequencing to identify potential mutations in genes like CIC or secondary mutations in KRAS.
-
Problem 2: We have confirmed MYC amplification in our this compound resistant cell line. What is the recommended experimental approach to overcome this?
Solution:
-
Combination Therapy with a TEAD Inhibitor: The transcription factor MYC often cooperates with the YAP-TAZ/TEAD complex.
-
Hypothesis: Co-inhibition of RAS-GTP and TEAD will overcome resistance driven by MYC amplification.
-
Experiment: Treat your resistant cells with a combination of this compound and a TEAD inhibitor (e.g., IAG933). Use a matrix of concentrations for both drugs to assess for synergistic, additive, or antagonistic effects on cell viability.
-
Analysis: Calculate synergy scores using models such as the Bliss independence or Loewe additivity model. A synergistic interaction will support this combination strategy.
-
Follow-up: In in vivo models, a combination of this compound and a TEAD inhibitor can be tested for enhanced tumor growth inhibition in xenografts of your resistant cell line.
-
Quantitative Data Summary
Table 1: Illustrative IC50 Values for this compound in Sensitive vs. Resistant Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | Status | This compound IC50 (nM) | Primary Resistance Mechanism |
| PDAC-Parental | Sensitive | 5 | - |
| PDAC-Resistant-1 | Resistant | 150 | MYC Amplification |
| PDAC-Resistant-2 | Resistant | 200 | PI3K Pathway Activation |
Note: These are representative values. Actual IC50 values will vary depending on the specific cell line and experimental conditions.
Table 2: Example Synergy Data for this compound in Combination with a TEAD Inhibitor (IAG933) in a MYC-Amplified Resistant Cell Line
| This compound (nM) | IAG933 (nM) | Observed Inhibition (%) | Expected Inhibition (Bliss) (%) | Synergy Score (Observed - Expected) |
| 50 | 20 | 65 | 45 | +20 (Synergistic) |
| 100 | 20 | 75 | 55 | +20 (Synergistic) |
| 50 | 40 | 80 | 60 | +20 (Synergistic) |
| 100 | 40 | 95 | 70 | +25 (Strongly Synergistic) |
Note: Positive synergy scores indicate that the combination is more effective than the additive effects of the individual drugs.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
-
Initial Treatment: Culture the parental cancer cell line in standard growth medium. Treat the cells with this compound at a concentration equivalent to the IC20 (20% inhibitory concentration).
-
Dose Escalation: Once the cells resume normal proliferation, increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each new concentration.
-
Selection of Resistant Clones: After several months of continuous culture in the presence of a high concentration of this compound (e.g., 5-10 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization: Expand the selected clones and confirm their resistance by re-evaluating the IC50 of this compound. Freeze down stocks of the resistant and parental cell lines for future experiments.
Protocol 2: Western Blot Analysis of RAS Pathway Signaling
-
Cell Lysis: Plate sensitive and resistant cells and treat with this compound or vehicle control for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound mechanism and key resistance pathways.
References
- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAS inhibitor 1 - THE OLIVE LABORATORY [olivelab.org]
- 5. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breakthrough in RAS targeting with pan-RAS(ON) inhibitors this compound and RMC-6236 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. RAS-GTP Inhibition Overcomes Acquired Resistance to KRASG12C Inhibitors Mediated by Oncogenic and Wildtype RAS Activation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies uncover complementary strategies to overcome resistance to KRAS G12C inhibitors in lung cancer - ecancer [ecancer.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Multiple RAS inhibitor this compound shows beneficial effects in cholangiocarcinoma | BioWorld [bioworld.com]
- 14. A RAS(ON) Multi-Selective Inhibitor Combination Therapy Triggers Long-term Tumor Control through Senescence-Associated Tumor-Immune Equilibrium in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing RMC-7977 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of RMC-7977 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active pan-RAS inhibitor. It functions by forming a tri-complex with the active, GTP-bound form of RAS proteins (both mutant and wild-type) and cyclophilin A (CYPA).[1] This tri-complex sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting signal transduction through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[2][3]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: Based on preclinical studies, a good starting point for this compound concentration is in the low nanomolar range. For proliferation and pERK inhibition assays, concentrations between 0.1 nM and 10 nM have been shown to be effective.[4][5] For apoptosis induction, a slightly higher range of 1 nM to 100 nM may be explored.[4][5] In acute myeloid leukemia (AML) cell lines, IC50 values for proliferation inhibition were in the range of 5-33 nM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or 100 mg/mL).[5][6] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[6] For storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6]
Q4: In which cancer cell lines has this compound shown efficacy?
A4: this compound has demonstrated broad anti-tumor activity in a variety of cancer cell lines harboring different RAS mutations (KRAS, NRAS, HRAS), particularly those with KRAS G12X mutations.[2][7] Efficacy has been reported in preclinical models of pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and acute myeloid leukemia (AML).[1][2][8]
Quantitative Data Summary
Table 1: Reported In Vitro Effective Concentrations of this compound
| Assay Type | Cell Line Type | Effective Concentration Range | Reference |
| Proliferation Inhibition | RAS-dependent cancer cells | 0.1 - 10 nM | [4][5] |
| pERK Inhibition | RAS-dependent cancer cells | 0.1 - 10 nM | [4][5] |
| Apoptosis Induction | KRAS G12V and G12C cells | 1 - 100 nM | [4][5] |
| Proliferation Inhibition | AML cell lines (with RAS pathway mutations) | 5 - 33 nM (IC50) | [4] |
| KRAS Signaling Inhibition | Mouse Embryonic Fibroblasts (MEFs) | 3 - 300 nM | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to start with a broad range (e.g., 0.1 nM to 1 µM) to determine the IC50. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the overnight culture medium and add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay: Following incubation, perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance, or add CellTiter-Glo® reagent and read luminescence).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration to determine the IC50 value using a suitable software.
Protocol 2: Western Blot for pERK Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal to assess the dose-dependent inhibition of ERK phosphorylation.
Visualizations
Troubleshooting Guide
Q5: I am not observing the expected inhibitory effect of this compound on my cancer cell line. What should I do?
A5: If you are not seeing the expected efficacy, consider the following troubleshooting steps:
-
Verify Compound Integrity: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Confirm the purity of the compound if possible.
-
Confirm Concentration: Double-check your calculations and dilutions to ensure the final concentration in your assay is accurate.
-
Assess Cell Line Sensitivity: Confirm that your cell line has an active RAS signaling pathway. Cell lines with KRAS G12X mutations have been shown to be particularly sensitive.[2] Consider sequencing the RAS genes in your cell line if their status is unknown.
-
Optimize Assay Conditions: The incubation time may need to be optimized. While some effects on signaling can be seen within hours, effects on cell viability may require longer incubation periods (48-96 hours).[4] Cell density can also influence the apparent potency of a compound.
-
Consider Resistance Mechanisms: Resistance to RAS inhibitors can arise from various mechanisms, including the activation of upstream receptor tyrosine kinases (RTKs) leading to feedback reactivation of the RAS pathway.[9]
Q6: I am observing significant cytotoxicity at concentrations where I expect to see specific pathway inhibition. How can I address this?
A6: If you are observing unexpected toxicity, consider these points:
-
Vehicle Control: Ensure that the final concentration of your vehicle (e.g., DMSO) is not causing toxicity. Run a dose-response of the vehicle alone to determine its toxic concentration range.
-
Lower the Concentration: You may be using a concentration that is too high for your specific cell line. Try a lower concentration range to find a window where you can observe specific inhibition of the RAS pathway without inducing widespread cytotoxicity.
-
Reduce Incubation Time: Shorter incubation times may allow you to observe effects on signaling pathways (like pERK levels) before significant cytotoxicity occurs.
Q7: My results with this compound are inconsistent between experiments. What are the potential causes?
A7: Inconsistent results can be frustrating. Here are some common causes and solutions:
-
Protocol Standardization: Ensure that all steps of your experimental protocol, including cell seeding density, treatment duration, and reagent preparation, are highly standardized.
-
Reagent Variability: Use fresh aliquots of this compound and other critical reagents for each experiment to avoid degradation.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including passage number and confluency, as these can affect cellular responses.
-
Equipment Calibration: Regularly calibrate pipettes and other laboratory equipment to ensure accuracy and precision.
References
- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. iris.unito.it [iris.unito.it]
- 8. iris.unito.it [iris.unito.it]
- 9. ascopubs.org [ascopubs.org]
Troubleshooting inconsistent results with RMC-7977 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RMC-7977. The information is tailored for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, orally active, and reversible pan-RAS inhibitor.[1] It selectively targets the active, GTP-bound state of RAS proteins (KRAS, HRAS, and NRAS), including both mutant and wild-type forms.[2][3][4] Its unique mechanism involves forming a tri-complex with cyclophilin A (CYPA) and RAS-GTP.[2][5] This complex sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting signaling pathways like the MAPK and PI3K/AKT pathways.[5][6][7]
Q2: What is the difference between this compound and RMC-6236?
This compound is a preclinical tool compound made widely available for research purposes to study pan-RAS inhibition.[8] RMC-6236 is a closely related investigational drug currently in clinical trials for human use.[8][9] While they are molecularly similar with a comparable mechanism of action, this compound is intended for preclinical research only.[8]
Q3: Is this compound effective against all RAS mutations?
This compound is a broad-spectrum inhibitor of both mutant and wild-type RAS proteins in their active state.[6] Preclinical data show it has potent activity against various RAS-addicted tumors, with particular sensitivity noted in cancer models with KRAS codon 12 mutations (KRAS G12X).[3][10] However, the degree of sensitivity can vary between different mutations. For instance, RAS inhibition with this compound has been shown to reduce both ERK and PI3K/AKT signaling in RAS G12X mutants, while its effect on PI3K/AKT is more limited in RAS Q61X mutants.[11]
Q4: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C for up to three years.[1][4] Stock solutions can be stored at -80°C for up to one year or at -20°C for one month.[1][12] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4][12]
Troubleshooting Guide
Q5: I am observing significant variability in the IC50 values for this compound across different cancer cell lines. What could be the cause?
Variability in IC50 values is expected and can be attributed to several factors:
-
Genetic Context of Cell Lines: The sensitivity to this compound is highly dependent on the specific RAS mutation and the presence of co-mutations.[3][13] Cell lines with KRAS G12X mutations have been shown to be particularly sensitive.[3][14] The presence of alterations in other genes within the RAS signaling pathway can also influence sensitivity.
-
Cyclophilin A (CYPA) Expression Levels: The mechanism of this compound is dependent on the formation of a tri-complex with CYPA and RAS-GTP.[5] Therefore, the intracellular concentration of CYPA can directly impact the cellular potency of this compound.[3] Cells with higher CYPA expression may exhibit greater sensitivity.[3]
-
Experimental Conditions: Differences in cell culture conditions, such as media components, serum concentration, and cell density, can affect signaling pathways and drug response. Ensure consistent experimental parameters across all assays.
Q6: My in vivo results with this compound are not as potent as my in vitro data suggested. What could be the reason for this discrepancy?
Discrepancies between in vitro and in vivo efficacy are common in drug development and can be due to:
-
Pharmacokinetics and Bioavailability: While this compound is orally bioavailable, factors such as absorption, distribution, metabolism, and excretion (ADME) can influence the effective concentration of the compound at the tumor site.[6]
-
Tumor Microenvironment (TME): The TME can influence drug response through various mechanisms, including hypoxia, altered pH, and interactions with stromal and immune cells.[15]
-
Development of Resistance: Tumors can develop resistance to this compound treatment over time. One identified mechanism of acquired resistance is the amplification of the MYC oncogene.[6][9]
Q7: I am observing unexpected toxicity or off-target effects in my experiments. Is this a known issue with this compound?
This compound is designed to inhibit all RAS isoforms, including wild-type RAS, which is essential for normal cell function.[6] While preclinical studies have shown that this compound is generally well-tolerated in animal models, with tumor tissues showing greater sensitivity than normal tissues, some effects on normal proliferating tissues can be expected.[6][13][14] The observed toxicity could be due to the on-target inhibition of wild-type RAS in healthy cells. It is crucial to adhere to recommended dosing schedules and monitor for any adverse effects.[8][12]
Q8: I suspect my this compound stock solution may have degraded. How can I ensure its stability?
To ensure the stability of your this compound stock solution:
-
Proper Storage: Store aliquots at -80°C for long-term stability (up to 1 year) or -20°C for short-term use (up to 1 month).[1][12]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the compound.[12] Prepare single-use aliquots.
-
Use Fresh Solvent: When preparing solutions, use fresh, high-quality solvents as moisture can reduce solubility.[1] For in vivo studies, prepare fresh formulations immediately before use.[1]
Data Presentation
Table 1: In Vitro Potency of this compound in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | KRAS Mutation | Proliferation EC50 (nM) | pERK EC50 (nM) |
| Various PDAC Lines | G12X | 2.20 | 0.421 |
Data summarized from multiple preclinical studies.[6]
Table 2: this compound Binding Affinity
| Binding Partner | Dissociation Constant (Kd) |
| Cyclophilin A (CYPA) | 195 nM |
| KRAS (G12V) | 292 µM (binary complex to RAS) |
Data indicates the binding affinity for the formation of the tri-complex.[6][12]
Experimental Protocols
Protocol: Cell Viability Assay using this compound
This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Culture cancer cell lines of interest in their recommended growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is advisable to include a vehicle control (DMSO-containing medium).
-
Remove the medium from the 96-well plate and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours (or a desired time point) at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).
-
Follow the manufacturer's instructions for the chosen assay.
-
Read the plate using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. iris.unito.it [iris.unito.it]
- 4. This compound | Ras | TargetMol [targetmol.com]
- 5. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. RAS inhibitor 1 - THE OLIVE LABORATORY [olivelab.org]
- 9. Breakthrough in RAS targeting with pan-RAS(ON) inhibitors this compound and RMC-6236 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biofargo.com [biofargo.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumour-selective activity of RAS-GTP inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
Potential off-target effects of RMC-7977 in research models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of RMC-7977 in research models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible, orally active, multi-selective inhibitor of RAS proteins in their active, GTP-bound (ON) state.[1][2][3] Its unique mechanism involves forming a tri-complex with the intracellular chaperone cyclophilin A (CYPA) and RAS-GTP.[2][3][4] This tri-complex sterically hinders the interaction of RAS with its downstream effector proteins, such as RAF and PI3K, thereby impeding signal transduction.[2][5][6] this compound is a broad-spectrum inhibitor, targeting both mutant and wild-type forms of KRAS, HRAS, and NRAS.[1][3]
Q2: What are the known on-target effects of this compound in cancer models?
A2: In preclinical models, this compound has demonstrated potent and durable anti-tumor activity across a range of RAS-addicted cancers, including pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer (NSCLC), and colorectal cancer (CRC).[1][6] Key on-target effects include:
-
Inhibition of Downstream Signaling: Dose-dependent reduction in the phosphorylation of RAS-RAF effector proteins like ERK1/2.[1][7]
-
Anti-proliferative Effects: Inhibition of proliferation in RAS-mutant cancer cell lines, often in the low nanomolar range.[1][7]
-
Induction of Apoptosis: Increased cleavage of PARP, a marker of apoptosis, has been observed in treated tumor cells.[7]
-
Tumor Regression: Significant and sustained tumor regression has been documented in various xenograft and genetically engineered mouse models.[7][8][9]
Q3: What is known about the off-target effects or toxicity of this compound?
A3: Preclinical studies have consistently highlighted that this compound exhibits a high degree of tumor selectivity, with minimal effects observed in normal, healthy tissues.[1][6][10][11] While tumor cells appear addicted to continuous RAS signaling, normal cells can tolerate transient inhibition.[8] this compound was well-tolerated in animal models at efficacious doses.[6] To date, specific molecular off-target binding has not been a reported focus; the primary challenges noted are related to on-target resistance mechanisms.
Q4: What are the known mechanisms of resistance to this compound?
A4: While this compound can overcome resistance mechanisms associated with KRAS G12C-selective inhibitors, resistance to this compound itself can develop.[2] The primary mechanism of acquired resistance reported in preclinical models is the amplification of the MYC oncogene.[10][11] Combination therapies, such as with TEAD inhibitors, have been proposed to overcome this resistance.[1]
Troubleshooting Guides
Issue 1: Higher than expected EC50/IC50 values for cell proliferation.
| Potential Cause | Troubleshooting Step |
| Cell Line Insensitivity | Confirm that your cell line is dependent on RAS signaling. This compound is most effective in RAS-addicted cancer models. |
| Drug Inactivation | Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment from a validated stock. |
| High Serum Concentration | High protein levels in culture media may reduce the effective concentration of the drug. Consider reducing serum percentage if compatible with your cell line. |
| Pre-existing Resistance | The cell line may have intrinsic resistance mechanisms, such as pre-existing MYC amplification. Verify the genetic background of your cell line. |
Issue 2: Inconsistent inhibition of p-ERK levels.
| Potential Cause | Troubleshooting Step |
| Timing of Lysate Collection | Inhibition of p-ERK can be transient. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal time point for observing maximum inhibition. |
| Feedback Reactivation | Upstream signaling through receptor tyrosine kinases (RTKs) can lead to pathway reactivation. Consider co-treatment with an upstream inhibitor (e.g., of EGFR or SHP2) to achieve more sustained inhibition.[5] |
| Suboptimal Drug Concentration | Perform a dose-response curve to ensure you are using a concentration sufficient to inhibit the pathway in your specific model. |
| Western Blot Technical Issues | Ensure complete protein transfer, use appropriate antibody dilutions, and include positive and negative controls. Normalize p-ERK levels to total ERK. |
Issue 3: Unexpected toxicity in animal models.
| Potential Cause | Troubleshooting Step |
| Vehicle-related Toxicity | Run a control group treated with the vehicle alone to rule out any adverse effects from the delivery formulation. |
| Dosing Regimen | This compound has been shown to be well-tolerated with daily oral administration.[7] If toxicity is observed, consider adjusting the dose or the dosing schedule (e.g., 5 days on, 2 days off). |
| Model-Specific Sensitivity | The specific genetic background of the animal model may confer sensitivity. Monitor animals closely for clinical signs of toxicity and perform histological analysis of major organs. |
Quantitative Data Summary
Table 1: Binding Affinities and Cellular Potency of this compound
| Parameter | Target/Cell Line | Value | Reference |
| Kd1 | Cyclophilin A (CYPA) | 195 nM | [1][7] |
| Kd2 | KRAS (G12V) | 292 µM | [7] |
| pERK EC50 | (Not specified) | 0.421 nM | [1] |
| Proliferation EC50 | (Not specified) | 2.20 nM | [1] |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (p-ERK) Inhibition
-
Cell Seeding: Plate RAS-dependent cancer cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control for the predetermined optimal time point (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-ERK (T202/Y204) and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software. Normalize the p-ERK signal to the total ERK signal.
Protocol 2: Cell Viability/Proliferation Assay
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate cells for a period relevant to their doubling time (e.g., 48-72 hours).
-
Assay: Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) according to the manufacturer's instructions.
-
Measurement: Measure luminescence, fluorescence, or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve using non-linear regression to determine the EC50/IC50 value.
Visualizations
Caption: Mechanism of this compound action via tri-complex formation.
Caption: Troubleshooting workflow for inconsistent p-ERK inhibition.
Caption: Simplified RAS/MAPK signaling pathway and this compound inhibition point.
References
- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacological restoration of GTP hydrolysis by mutant RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RAS inhibitor 1 - THE OLIVE LABORATORY [olivelab.org]
- 9. Opening a New Front Against Pancreatic Cancer | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Breakthrough in RAS targeting with pan-RAS(ON) inhibitors this compound and RMC-6236 - PubMed [pubmed.ncbi.nlm.nih.gov]
RMC-7977 Technical Support Center: Solubility Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of RMC-7977 for experimental use. The following information is designed to address common solubility challenges and provide clear protocols for preparing this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, with reported concentrations reaching up to 120 mg/mL.[3] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce the compound's solubility.[2] Sonication may also aid in dissolution.[3]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What is happening and how can I prevent this?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate.
To prevent this, consider the following troubleshooting steps:
-
Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay medium (typically below 1%, and ideally ≤0.1%) that still maintains the desired this compound concentration without precipitation.
-
Use a pre-mixed, serum-containing medium: If your experiment allows, diluting the DMSO stock directly into a serum-containing cell culture medium can sometimes help maintain solubility due to the presence of proteins that can bind to the compound.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.[4]
-
Use of surfactants: For cell-free assays, the addition of a small amount of a non-ionic detergent, such as Tween-20, to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.[4]
Q3: Can I use solvents other than DMSO to prepare my initial stock solution?
A3: While DMSO is the most commonly recommended solvent, other organic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) may also be effective.[5] However, it is crucial to ensure that any alternative solvent is compatible with your specific experimental system and will not interfere with the assay results.
Q4: How does pH affect the solubility of this compound?
Troubleshooting Guide
This section provides a structured approach to resolving common solubility issues encountered with this compound.
Table 1: Troubleshooting Common this compound Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | - Use of old or hydrated DMSO.- Insufficient agitation. | - Use fresh, anhydrous (moisture-free) DMSO.[2]- Vortex the solution vigorously and/or use a bath sonicator to aid dissolution.[3] |
| Precipitation occurs upon dilution of DMSO stock into aqueous buffer. | - Low aqueous solubility of this compound.- High final concentration of this compound. | - Lower the final DMSO concentration in the assay (aim for ≤0.1%).- Perform serial dilutions instead of a single dilution step.[4]- Test the addition of a non-ionic surfactant (e.g., Tween-20) to the buffer (for cell-free assays).[4] |
| Variability in experimental results between batches of prepared this compound solution. | - Incomplete initial dissolution.- Precipitation of the compound over time. | - Ensure complete dissolution of the stock solution before making further dilutions.- Prepare fresh dilutions for each experiment from a well-dissolved stock solution. |
Experimental Protocols & Data
This compound Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
Table 2: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (115.59 mM) | Sonication may be required. Use fresh, anhydrous DMSO.[2][6] |
| DMSO | 120 mg/mL (138.71 mM) | Sonication is recommended.[3] |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (865.11 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 8.65 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Add DMSO: Add the desired volume of fresh, anhydrous DMSO to the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes, or until the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Example In Vivo Formulation
For in vivo studies, this compound can be formulated as a suspension. A reported formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline.[6] Another source mentions a formulation of 10% DMSO, 20% PEG 400, 10% Solutol HS15, and 60% water.[7]
Example formulation protocol:
-
Dissolve this compound in DMSO to create a concentrated stock.
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the desired ratio.
-
Slowly add the this compound DMSO stock to the vehicle while vortexing to ensure proper mixing and minimize precipitation.
The final concentrations of each component should be optimized for the specific animal model and administration route.
Visual Guides
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
Troubleshooting this compound Precipitation in Aqueous Buffer
Caption: Decision tree for troubleshooting precipitation of this compound upon dilution.
RAS Signaling Pathway Inhibition by this compound
This compound is a pan-RAS inhibitor that targets the active, GTP-bound forms of KRAS, HRAS, and NRAS.[8][9] By binding to the RAS-GTP complex, this compound prevents the interaction of RAS with its downstream effectors, thereby inhibiting signaling through pathways such as the MAPK/ERK pathway.[6][10]
Caption: Simplified diagram of the RAS signaling pathway and the point of inhibition by this compound.
References
- 1. ChemGood [chemgood.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ras | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: RMC-7977 Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the tolerability of RMC-7977 in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general tolerability of this compound in animal models?
A1: Preclinical studies have consistently demonstrated that this compound is well-tolerated in various animal models, including mice.[1][2][3][4][5] It has shown significant anti-tumor activity at doses that do not cause major adverse effects.
Q2: What are the observed effects of this compound on normal, non-tumor bearing tissues?
A2: Pharmacological analyses have revealed a selective effect of this compound. While the compound induces apoptosis and sustained proliferative arrest in tumor tissues, normal tissues typically experience only transient decreases in proliferation without evidence of apoptosis.[1][6] This suggests a favorable therapeutic window.
Q3: Is there any expected impact on the body weight of animals treated with this compound?
A3: In several studies, the body weights of mice treated with this compound were comparable to those of control animals, indicating good general health and tolerability.[1] However, weight loss has been noted as a potential concern at higher doses, particularly in combination studies.[7] Careful monitoring of body weight is recommended.
Q4: Has any hematopoietic toxicity been reported with this compound?
A4: Preclinical data suggests that hematopoietic toxicity in vivo is likely to be limited.[8] Studies on healthy human bone marrow cells showed that this compound did not affect the survival and differentiation of hematopoietic stem and progenitor cells.[9]
Q5: Does this compound affect the immune system in animal models?
A5: At a dose of 10 mg/kg administered orally once daily for 28 days, this compound did not impair immune cell function in immunocompetent mice.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss | - High dosage of this compound- Combination with other therapeutic agents- Tumor burden and associated cachexia | - Review the dosing regimen. A lower dose of 10 mg/kg (p.o., once daily) has been shown to be well-tolerated.[2][7]- If using in combination, consider potential synergistic toxicities and adjust dosages accordingly.- Monitor tumor growth and overall animal health closely. Provide supportive care as per institutional guidelines. |
| Signs of Animal Distress (e.g., lethargy, ruffled fur) | - Off-target effects at high concentrations- General stress from experimental procedures | - Ensure accurate dose preparation and administration.- Monitor animals daily for clinical signs of distress.- Consult with veterinary staff to manage symptoms and rule out other causes. |
| Variable Anti-tumor Response | - Heterogeneity of the tumor model- Drug formulation and administration | - Characterize the specific RAS mutation status of your tumor model, as this compound has shown particular potency against KRAS G12X mutations.[4]- Ensure proper formulation and consistent administration of this compound to maintain adequate exposure. |
Quantitative Data Summary
The following table summarizes dosing regimens of this compound that have been reported as well-tolerated in mouse models.
| Dose | Route of Administration | Dosing Schedule | Animal Model | Reference |
| 10 mg/kg | Oral (p.o.) | Once daily, 5 days/week for 90 days | Xenograft mice (PDAC, CRC, NSCLC) | [2] |
| 10 mg/kg | Oral (p.o.) | Once daily for 28 days | Immunocompetent mice | [2] |
| 10-50 mg/kg | Oral (p.o.) | Single dose | PDAC xenograft mouse models | [2] |
Experimental Protocols
Tolerability Assessment in Animal Studies
A standard protocol to assess the tolerability of this compound in mice includes the following steps:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Baseline Measurements: Record the initial body weight and assess the general health of each animal.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., DMSO/PEG400/Solutol HS15).[7]
-
Administer the specified dose via the intended route (e.g., oral gavage).
-
-
Monitoring:
-
Body Weight: Measure and record the body weight of each animal daily or as specified in the study design.
-
Clinical Observations: Observe the animals daily for any signs of toxicity or distress, such as changes in posture, activity, fur texture, and breathing.
-
Food and Water Intake: Monitor food and water consumption as an indicator of general well-being.
-
-
Endpoint: At the end of the study, collect blood for hematology and clinical chemistry analysis and perform a necropsy to examine major organs for any gross abnormalities. Tissues can be collected for histopathological analysis.
Visualizations
Caption: Mechanism of this compound action.
Caption: Differential effects of this compound.
Caption: In vivo study workflow.
References
- 1. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Revolution Medicines Announces Publications On The Discovery And Preclinical Profile Of Representative Of A New Class Of RAS(ON) Multi-Selective Inhibitors Designed To Block Full Spectrum Of Oncogenic RAS(ON) Proteins [sahmcapital.com]
- 4. researchgate.net [researchgate.net]
- 5. Revolution Medicines Announces Publications on the Discovery and Preclinical Profile of Representative of a New Class of RAS(ON) Multi-Selective Inhibitors Designed to Block Full Spectrum of Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]
- 6. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paper: Preclinical Activity of RAS(ON) Multi-Selective Inhibitor this compound and Therapeutic Combinations in AML with Signaling Mutations [ash.confex.com]
- 9. ashpublications.org [ashpublications.org]
RMC-7977 Technical Support Center: Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of RMC-7977. Adherence to these guidelines is critical for ensuring the compound's efficacy and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
Solid this compound should be stored at low temperatures and protected from moisture.[1] For long-term storage, -20°C is recommended, at which it can be stable for up to 3 years.[1][2][3] For shorter periods, storage at 4°C is acceptable for over a week.[1]
Q2: What is the best practice for storing this compound in a solvent?
Stock solutions of this compound should be stored at -80°C for long-term stability, where they can be kept for up to 1 year.[1][2] For short-term storage of up to 1 month, -20°C is suitable.[2][3][4] It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][2][4]
Q3: What solvent should be used to prepare a stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations of 100 mg/mL (115.59 mM) to 120 mg/mL (138.71 mM).[1][2] Using fresh, high-quality DMSO is important, as moisture-absorbing DMSO can reduce the compound's solubility.[2] For in vivo studies, specific formulations involving solvents like PEG300, Tween80, and corn oil are used, and these solutions should be prepared fresh for immediate use.[2]
Troubleshooting Guide
Issue: I am observing reduced or no activity of this compound in my experiments.
-
Question: Was the compound stored correctly?
-
Question: How many times has the stock solution been freeze-thawed?
-
Question: Is the compound fully dissolved?
-
Answer: Ensure that this compound is completely dissolved in the solvent. Sonication can be used to aid dissolution in DMSO.[1] Any visible precipitate indicates that the compound is not fully in solution, which will affect the actual concentration in your experiment.
-
Issue: My this compound solution appears cloudy or has a precipitate.
-
Question: Was the correct solvent and concentration used?
-
Question: How was the solution prepared for aqueous-based assays?
-
Answer: When preparing working solutions for cell-based or in vivo experiments, ensure that the final concentration of DMSO or other organic solvents is compatible with your system. For in vivo formulations, specific protocols involving co-solvents must be followed carefully, and these solutions are often intended for immediate use.[2]
-
Data Summary
Storage and Stability Data
| Form | Storage Temperature | Recommended Duration | Citations |
| Solid (Powder) | -20°C | Up to 3 years | [1][2][3] |
| Solid (Powder) | 4°C | Over 1 week | [1] |
| In Solvent | -80°C | Up to 1 year | [1][2] |
| In Solvent | -20°C | Up to 1 month | [2][3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.
-
Materials: this compound (solid), fresh anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 865.09 g/mol ).
-
Weigh the solid this compound in a sterile tube.
-
Add the calculated volume of fresh DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to dissolve the compound. Sonication is recommended to ensure complete dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][2][3][4]
-
Protocol 2: Preparation of an In Vivo Formulation
Note: The following are examples of formulations. The optimal formulation may vary depending on the specific experimental model and administration route.
Formulation A (with PEG300 and Tween80)
-
Objective: To prepare an this compound solution for oral administration in animal models.[2]
-
Procedure:
-
Prepare a concentrated stock solution in DMSO (e.g., 100 mg/mL).
-
For a 1 mL final working solution, take 50 µL of the clarified DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
Important: This mixed solution should be used immediately for optimal results.[2]
-
Formulation B (with Corn Oil)
-
Objective: To prepare an this compound suspension for oral administration.[5]
-
Procedure:
-
Prepare a stock solution in DMSO.
-
Add 2% DMSO (containing the dissolved this compound) to 98% corn oil.
-
Mix thoroughly to create a uniform suspension. The reported solubility in this vehicle is ≥ 2 mg/mL.[5]
-
Visualizations
Caption: Troubleshooting workflow for this compound stability and handling issues.
Disclaimer: All information provided is based on publicly available data from chemical suppliers and research articles. Users should always refer to the product-specific documentation provided by their supplier.
References
Technical Support Center: RMC-7977 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing RMC-7977 target engagement in cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and reversible pan-RAS inhibitor. It selectively targets the active, GTP-bound state of RAS proteins (KRAS, NRAS, and HRAS), including both wild-type and mutant forms.[1][2][3] Its mechanism of action involves forming a stable ternary complex with RAS-GTP and Cyclophilin A (CYPA).[1][4][5] This "molecular glue" action sterically hinders the interaction of RAS with its downstream effector proteins, thereby inhibiting signal transduction through pathways like the MAPK cascade.[1]
Q2: What are the primary methods to assess this compound target engagement in cells?
There are two main approaches to assess the target engagement of this compound in a cellular context:
-
Indirect Measurement of Target Inhibition: This involves quantifying the downstream effects of this compound on the RAS signaling pathway. The most common method is to measure the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) via Western blotting. A reduction in phosphorylated ERK (pERK) levels indicates successful target engagement and inhibition by this compound.[1][4]
-
Direct Measurement of Target Binding: These methods provide evidence of the physical interaction between this compound and its target protein complex. Key techniques include:
-
Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate the formation of the this compound-induced ternary complex (RAS-GTP, this compound, and CYPA).
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of the target protein in the presence of the drug. Ligand binding typically increases the thermal stability of the target protein.[6][7][8][9]
-
Q3: What are the expected quantitative values for this compound activity?
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: this compound Binding Affinity and Cellular Potency
| Parameter | Value | Notes |
| Binding Affinity (Kd) | ||
| This compound to CYPA (Kd1) | 195 nM | [1] |
| This compound-CYPA complex to KRAS (Kd2) | 85 nM | [1] |
| Cellular Potency (EC50) | ||
| pERK Inhibition | 0.421 nM | [1] |
| Cell Proliferation (IC50) | ||
| RAS-mutated AML cell lines | < 10 nM | [4] |
| NF1-related MPNST and glioma cell lines | < 1 µM | [5] |
Experimental Protocols
Protocol 1: Western Blot for pERK Inhibition
This protocol details the steps to assess this compound's inhibitory effect on the RAS-MAPK pathway by measuring pERK levels.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
5. Data Analysis:
-
Quantify the band intensities for pERK and total ERK using densitometry software.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Plot the normalized pERK levels against the this compound concentration to determine the EC50 value.
Protocol 2: Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to detect the this compound-induced interaction between RAS and CYPA.
1. Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease and phosphatase inhibitors.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against either RAS or CYPA overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
3. Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both RAS and CYPA.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol assesses the direct binding of this compound to its target by measuring changes in protein thermal stability.
1. Cell Treatment:
-
Treat cells in suspension or adherent plates with this compound or a vehicle control.
2. Heating:
-
Aliquot the cell suspension or lyse the adherent cells and aliquot the lysate.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
3. Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.
4. Protein Analysis:
-
Analyze the soluble fractions by Western blotting using an antibody against RAS or CYPA.
5. Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Troubleshooting Guides
Western Blot for pERK
| Problem | Possible Cause | Suggested Solution |
| No or weak pERK signal | Inactive signaling pathway | Stimulate cells with a known activator (e.g., EGF) to create a positive control. |
| Phosphatase activity | Always use fresh phosphatase inhibitors in the lysis buffer.[10] | |
| Poor antibody quality | Use a validated antibody specific for phosphorylated ERK. | |
| Insufficient protein loading | Increase the amount of protein loaded onto the gel. | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Inadequate washing | Increase the number and duration of washes. | |
| Multiple non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. |
| Protein degradation | Use fresh protease inhibitors and keep samples on ice.[11] |
Co-immunoprecipitation
| Problem | Possible Cause | Suggested Solution |
| No co-precipitated protein | Weak or transient interaction | Optimize lysis conditions with a milder detergent; consider in-vivo cross-linking.[12][13] |
| Incorrect antibody for IP | Ensure the antibody is validated for immunoprecipitation. | |
| Insufficient this compound concentration | Ensure the concentration of this compound is sufficient to induce complex formation. | |
| High background/non-specific binding | Insufficient washing | Increase the number of washes and the stringency of the wash buffer (e.g., by increasing salt concentration).[12][14] |
| Non-specific antibody binding to beads | Pre-clear the lysate with beads before adding the primary antibody.[14] |
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Suggested Solution |
| No thermal shift observed | No direct binding or no stabilization upon binding | Confirm target engagement with an orthogonal method (e.g., Co-IP). Not all ligand binding events result in a thermal shift.[9] |
| Inefficient cell lysis | Optimize the freeze-thaw or lysis buffer conditions to ensure complete cell lysis.[6] | |
| High variability between replicates | Inconsistent heating | Use a thermal cycler with a precise temperature gradient for heating. |
| Uneven cell lysis | Ensure consistent lysis across all samples.[6] | |
| Protein degradation | Protease activity | Add protease inhibitors to the lysis buffer. |
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Western blot workflow for pERK analysis.
Caption: Troubleshooting decision tree.
References
- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ras | TargetMol [targetmol.com]
- 4. ashpublications.org [ashpublications.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. ptglab.com [ptglab.com]
- 13. proteinguru.com [proteinguru.com]
- 14. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: MYC Amplification as a Resistance Mechanism to RMC-7977
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the RAS(ON) multi-selective inhibitor, RMC-7977, mediated by MYC amplification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, reversible inhibitor of the active, GTP-bound forms of RAS proteins (KRAS, HRAS, and NRAS), including both mutant and wild-type variants.[1][2] It functions by forming a tri-complex with cyclophilin A (CYPA) and RAS-GTP, which sterically blocks the interaction of RAS with its downstream effectors, thereby inhibiting signal transduction.[1]
Q2: We are observing the development of resistance to this compound in our cancer models. What are the known mechanisms of resistance?
While this compound can overcome resistance mechanisms that involve the restoration of RAS pathway signaling, acquired resistance can still emerge.[1] A prevalent mechanism of acquired resistance to this compound in preclinical models of pancreatic ductal adenocarcinoma (PDAC) is the focal amplification of the MYC oncogene.[2][3]
Q3: How common is MYC amplification as a resistance mechanism to this compound?
In preclinical studies using an autochthonous KPC mouse model of pancreatic cancer, focal copy number gains in MYC were observed in a significant portion of tumors that relapsed after an initial response to this compound.[1][4] Specifically, one study reported that 64% of this compound-resistant tumors exhibited this genetic alteration.[1]
Q4: What is the proposed signaling pathway through which MYC amplification confers resistance to this compound?
This compound inhibits the RAS pathway, which normally signals downstream to transcription factors, including MYC. By amplifying the MYC gene, cancer cells can bypass the upstream inhibition of RAS by this compound and maintain high levels of the MYC oncoprotein. MYC is a critical regulator of cell growth, proliferation, and metabolism, and its overexpression can drive tumor progression independently of RAS signaling.
Troubleshooting Guide
Problem: Our KRAS-mutant cancer cell line/xenograft model is showing reduced sensitivity or acquired resistance to this compound.
Possible Cause: Amplification of the MYC gene.
Suggested Troubleshooting Steps:
-
Assess MYC Protein Levels: Perform Western blot analysis to compare MYC protein levels in your resistant model versus the parental, sensitive model. An upregulation of MYC protein in the resistant model would be indicative of this resistance mechanism.
-
Analyze MYC Gene Copy Number: Quantify the MYC gene copy number in your resistant and sensitive models using techniques like digital PCR (dPCR) or quantitative PCR (qPCR). A significant increase in copy number in the resistant model would confirm MYC amplification.
-
Consider Combination Therapy: If MYC amplification is confirmed, consider a combination therapy approach. The combination of this compound with a TEAD inhibitor, such as IAG933, has been shown to overcome resistance mediated by increased MYC copy number.[1][4][5]
Data Presentation
Table 1: Illustrative Proliferation Response of KRAS-Mutant Pancreatic Cancer Models to this compound
| Model | MYC Status | This compound Proliferation EC50 (nM) | Reference |
| Parental PDAC Cell Line | Wild-Type | 2.20 | [1] |
| This compound Resistant PDAC Cell Line | Amplified | >100 (Hypothesized) | N/A |
| KPC Mouse Model (Sensitive) | Wild-Type | N/A (Tumor Regression) | [2] |
| KPC Mouse Model (Resistant) | Amplified (64% of tumors) | N/A (Tumor Relapse) | [1] |
Note: The EC50 value for the resistant cell line is hypothesized based on the qualitative descriptions of resistance in the literature. Specific quantitative data directly comparing EC50 values based on MYC status is limited.
Experimental Protocols
Western Blot for MYC Protein Expression
Objective: To qualitatively or semi-quantitatively assess the levels of MYC protein in sensitive versus resistant cells.
Methodology:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for c-Myc (e.g., clone 9E10) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Digital PCR (dPCR) for MYC Copy Number Variation (CNV) Analysis
Objective: To accurately quantify the copy number of the MYC gene to detect amplification.
Methodology:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from both sensitive and resistant cell lines or tumor tissue.
-
-
dPCR Assay Design:
-
Design or obtain a dPCR assay with primers and a probe specific for the MYC gene.
-
Select a reference gene assay (e.g., for a stable, diploid genomic region) for normalization.
-
-
dPCR Reaction Setup:
-
Prepare the dPCR reaction mixture containing the genomic DNA, MYC assay, reference gene assay, and dPCR master mix.
-
Partition the reaction mixture into thousands of individual reactions (nanoplatelets or droplets).
-
-
PCR Amplification:
-
Perform thermal cycling to amplify the target and reference genes within each partition.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence in each partition to determine the number of positive and negative reactions for both the MYC and reference genes.
-
The dPCR software will calculate the concentration of the MYC and reference genes.
-
The copy number of MYC is determined by the ratio of the concentration of the MYC target to the concentration of the reference gene, multiplied by the known copy number of the reference gene (typically 2 for a diploid genome).
-
Visualizations
Caption: Simplified RAS signaling pathway leading to cell proliferation.
Caption: Mechanism of this compound action through tri-complex formation.
Caption: MYC amplification as a bypass mechanism for this compound resistance.
Caption: this compound and IAG933 combination to overcome resistance.
References
- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumour-selective activity of RAS-GTP inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-selective activity of RAS-GTP inhibition in pancreatic cancer. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Guide for Researchers, Scientists, and Drug Development Professionals
An Objective Comparison of the RAS(ON) Inhibitors RMC-7977 and RMC-6236
In the rapidly evolving landscape of targeted cancer therapies, inhibitors of the RAS signaling pathway have emerged as a pivotal area of research. This guide provides a detailed comparison of two multi-selective RAS(ON) inhibitors developed by Revolution Medicines: this compound and its clinical counterpart, RMC-6236 (daraxonrasib). While this compound serves as a preclinical tool compound, RMC-6236 is the investigational drug advancing through clinical trials. Their molecular structures and preclinical pharmacology are closely matched, making lessons from this compound generally applicable to RMC-6236.[1]
Mechanism of Action: A Novel Tri-Complex Formation
Both this compound and RMC-6236 employ a novel mechanism of action, functioning as molecular glues.[2] They are potent, oral small-molecule inhibitors that selectively target the active, GTP-bound state of RAS proteins (RAS(ON)).[3][4] Their action is not dependent on a specific RAS mutation but is multi-selective, inhibiting a wide range of mutant and wild-type RAS isoforms (KRAS, NRAS, HRAS).[5][6]
The inhibitory process involves the formation of a tri-complex. The inhibitor first binds to the intracellular chaperone protein, cyclophilin A (CYPA).[3][7][8][9] This binary complex then binds with high affinity to RAS-GTP, creating a stable tri-complex (CYPA-inhibitor-RAS(ON)).[3][7][8][9] This tri-complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF and PI3K, thereby blocking oncogenic signaling.[3][8][10] This unique mechanism allows these inhibitors to overcome resistance mechanisms observed with other RAS inhibitors.[8][9]
References
- 1. npcf.us [npcf.us]
- 2. benchchem.com [benchchem.com]
- 3. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Multicenter Open-Label Study of RMC-6236 in Patients with Advanced Solid Tumors Harboring Specific Mutations in RAS | Dana-Farber Cancer Institute [dana-farber.org]
- 9. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mskcc.org [mskcc.org]
A Comparative Guide to RMC-7977: Validating its Effect on Downstream RAS Effectors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RMC-7977, a novel pan-RAS inhibitor, with alternative therapeutic agents targeting the RAS signaling pathway. The information presented herein is supported by preclinical experimental data to aid researchers in evaluating its efficacy and mechanism of action.
Introduction to this compound
This compound is a potent, oral, small-molecule inhibitor that targets the active, GTP-bound state of both mutant and wild-type RAS proteins (KRAS, NRAS, and HRAS)[1][2]. Its unique mechanism of action involves forming a tri-complex with cyclophilin A (CYPA) and RAS-GTP[1]. This complex sterically hinders the interaction of RAS with its downstream effectors, thereby impeding oncogenic signaling. This guide focuses on the validation of this compound's effect on key downstream signaling pathways, namely the MAPK and PI3K pathways, in comparison to other RAS pathway inhibitors.
Comparative Analysis of Downstream Effector Inhibition
The efficacy of this compound is benchmarked against KRAS G12C specific inhibitors (Sotorasib and Adagrasib) and a MEK inhibitor (Trametinib). The data presented below summarizes the inhibitory effects on key downstream proteins pERK, pAKT, and pS6, as well as overall anti-proliferative activity in cancer cell lines.
Quantitative Data Summary
| Inhibitor | Target(s) | Cell Line | Assay | IC50/EC50 (nM) | Reference |
| This compound | Pan-RAS (GTP-bound) | Multiple KRAS mutant | pERK Inhibition | 0.421 | [3] |
| Multiple KRAS mutant | Proliferation | 2.20 | [3] | ||
| Capan-1 (KRAS G12V) | pERK Inhibition (in vivo) | 142 | [3] | ||
| Sotorasib | KRAS G12C (GDP-bound) | KRAS G12C cell lines | Proliferation | 0.004 - 0.032 µM | [4] |
| Adagrasib | KRAS G12C (GDP-bound) | KRAS G12C cell lines | Proliferation | Varies by cell line | [5] |
| Trametinib | MEK1/2 | BRAF V600E/K mutant | MEK1/2 Inhibition | 0.7 (MEK1), 0.9 (MEK2) | [6] |
| ADT-007 | Pan-RAS (nucleotide-free) | HCT 116 (KRAS G13D) | Proliferation | 5 | [7] |
| MIA PaCa-2 (KRAS G12C) | Proliferation | 2 | [7] |
Note: IC50/EC50 values are highly dependent on the specific cell line and experimental conditions. The data above provides a general comparison of potency.
A study on sotorasib-resistant lung cancer cells (LU65) directly compared the effect of multiple inhibitors on phosphorylated ERK (pERK) levels. The immunoblotting results showed that this compound (at 30nM) was effective at suppressing pERK in these resistant cells, demonstrating its ability to overcome resistance mechanisms that affect KRAS G12C-specific inhibitors like sotorasib and adagrasib.
Signaling Pathway Diagrams
The following diagrams illustrate the RAS signaling pathway and the points of intervention for the compared inhibitors.
Caption: RAS signaling pathway and inhibitor targets.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blotting for Phosphorylated Proteins (pERK, pAKT)
Objective: To qualitatively and semi-quantitatively measure the levels of phosphorylated downstream effector proteins following inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or alternative inhibitors for a specified duration (e.g., 2, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK (Thr202/Tyr204), total ERK, pAKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative effect of this compound and other inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitors (e.g., this compound, sotorasib) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) using a dose-response curve fitting software.
RAS-GTP Pulldown Assay
Objective: To specifically measure the levels of active, GTP-bound RAS in cells after inhibitor treatment.
Protocol:
-
Cell Treatment and Lysis: Treat cells with inhibitors as described for Western blotting. Lyse the cells in a buffer containing inhibitors of GTPase activity.
-
Lysate Preparation: Clarify the cell lysates by centrifugation.
-
Affinity Precipitation: Incubate the cell lysates with a GST-fusion protein of the RAS-binding domain (RBD) of RAF1, which is coupled to glutathione-agarose beads. The RBD of RAF1 specifically binds to the GTP-bound form of RAS.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using a pan-RAS antibody to detect the amount of active RAS. A sample of the total cell lysate should also be run to determine the total RAS levels.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for evaluating RAS inhibitors and the logical relationship between experimental findings.
Caption: Experimental workflow for inhibitor validation.
References
- 1. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
The Vanguard of RAS Inhibition: A Comparative Analysis of RMC-7977 and Other Pan-RAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Evolving Landscape of Pan-RAS Inhibition
The relentless pursuit of effective therapies for RAS-driven cancers, which account for approximately 30% of all human cancers, has led to the development of a new generation of pan-RAS inhibitors.[1] Among these, RMC-7977 has emerged as a promising preclinical candidate, demonstrating a unique mechanism of action and broad activity. This guide provides a comparative analysis of this compound against other notable pan-RAS inhibitors, supported by available preclinical data, to aid researchers in navigating this dynamic field.
Mechanism of Action: A Novel Approach to a Notorious Target
This compound distinguishes itself through a novel mechanism of action. It is a potent, oral, multi-selective inhibitor that targets the active, GTP-bound "ON" state of both mutant and wild-type RAS proteins (KRAS, HRAS, and NRAS).[2][3] Unlike inhibitors that bind directly to RAS, this compound acts as a molecular glue, forming a tri-complex with RAS-GTP and cyclophilin A (CYPA).[1][2][4] This tri-complex sterically hinders the interaction of RAS with its downstream effectors, thereby blocking oncogenic signaling.[1][4]
In contrast, other pan-RAS inhibitors employ different strategies. For instance, BI-2865 and BI-2493 are non-covalent inhibitors that bind to the GDP-bound "OFF" state of multiple KRAS mutant alleles and the wild-type form, preventing the interaction between KRAS and the son of sevenless (SOS) proteins, which are crucial for RAS activation. ADT-007 represents another unique approach, binding to nucleotide-free RAS to block its activation by GTP.[5][6][7]
Performance Data: A Head-to-Head Look at Preclinical Efficacy
The preclinical data for this compound showcases its potent and broad-spectrum activity across a range of cancer models. While direct head-to-head studies with standardized conditions are limited in the publicly available literature, we can compile and compare key performance metrics from various independent studies.
In Vitro Cellular Activity
| Inhibitor | Target | Cell Line | Assay | IC50 / EC50 (nM) | Source |
| This compound | Pan-RAS (ON) | - | pERK Inhibition | 0.421 | [1] |
| - | Proliferation | 2.20 | [1] | ||
| AML Cell Lines | Proliferation | 5 - 33 | [4] | ||
| ADT-007 | Pan-RAS (nucleotide-free) | HCT-116 (KRAS G13D) | Growth Inhibition | 5 | [8] |
| MIA PaCa-2 (KRAS G12C) | Growth Inhibition | 2 | [8] | ||
| HT-29 (BRAF V600E) | Growth Inhibition | 493 | [8] | ||
| DLD-1 (KRAS G13D) | Growth Inhibition | 10.1 | [9] | ||
| HCT-116 (KRAS G13D) | Growth Inhibition | 4.7 | [9] | ||
| BI-2865 | Pan-KRAS (OFF) | MIA PaCa-2 (KRAS G12C) | Growth Inhibition | Less potent than ADT-007 | [5] |
Note: IC50 and EC50 values are highly dependent on the specific cell line and assay conditions, making direct comparisons between different studies challenging. The data presented here is for informational purposes.
In Vivo Antitumor Activity
Preclinical in vivo studies have demonstrated the robust anti-tumor activity of this compound in various xenograft models.[1][3] Treatment with this compound led to tumor regression and was well-tolerated in diverse RAS-addicted preclinical cancer models.[10] Importantly, this compound has shown efficacy in models resistant to KRAS G12C-specific inhibitors, highlighting its potential to overcome acquired resistance.[1][10]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the evaluation of pan-RAS inhibitors.
Cell Viability and Proliferation Assays
Objective: To determine the concentration-dependent effect of a pan-RAS inhibitor on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines with known RAS mutational status are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of the pan-RAS inhibitor (e.g., this compound, ADT-007) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and IC50 values (the concentration of inhibitor that causes 50% inhibition of cell growth) are calculated using non-linear regression analysis.
Western Blotting for RAS Pathway Inhibition
Objective: To assess the effect of a pan-RAS inhibitor on the phosphorylation status of key downstream effectors of the RAS signaling pathway, such as ERK.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the pan-RAS inhibitor at various concentrations and time points. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-ERK).
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total ERK) and a loading control (e.g., GAPDH or β-actin).
In Vivo Xenograft Tumor Model Studies
Objective: To evaluate the in vivo anti-tumor efficacy of a pan-RAS inhibitor in a preclinical animal model.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The pan-RAS inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule. The control group receives a vehicle.
-
Efficacy Assessment: Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting to confirm target engagement).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Visualizing the Molecular Landscape
To better understand the context of pan-RAS inhibition, the following diagrams illustrate the RAS signaling pathway and the mechanism of this compound.
Caption: Simplified RAS signaling pathway and its downstream effectors.
Caption: Mechanism of action of this compound as a molecular glue.
Caption: A general experimental workflow for preclinical pan-RAS inhibitor evaluation.
Conclusion and Future Directions
This compound and other pan-RAS inhibitors represent a significant advancement in the quest to drug the "undruggable" RAS oncoproteins. The unique molecular glue mechanism of this compound, leading to the formation of a tri-complex with CYPA and active RAS, offers a compelling strategy to inhibit a broad range of RAS mutations. Preclinical data for this compound and other pan-RAS inhibitors like ADT-007 are highly encouraging, demonstrating potent anti-tumor activity in various models.
However, the field is still in its early stages. Direct, comprehensive comparative studies are needed to fully elucidate the relative strengths and weaknesses of these different pan-RAS inhibition strategies. Furthermore, as these inhibitors progress into clinical trials, a deeper understanding of their long-term efficacy, safety profiles, and potential resistance mechanisms will be critical. The continued investigation and development of these innovative compounds hold the promise of transforming the treatment landscape for patients with RAS-driven cancers.
References
- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Evaluation of a Novel Pan-RAS Inhibitor in 3D Bioprinted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breakthrough in RAS targeting with pan-RAS(ON) inhibitors this compound and RMC-6236 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Alliance: RMC-7977 and Immunotherapy in RAS-Driven Cancers
For Immediate Publication
Redwood City, CA – November 20, 2025 – A new wave of targeted therapies is enhancing the efficacy of immunotherapy in cancers driven by RAS mutations, a historically challenging therapeutic target. This guide provides a comparative analysis of the preclinical synergistic effects of RMC-7977, a multi-selective RAS(ON) inhibitor, with immunotherapy. The performance of this compound is contrasted with established KRAS G12C inhibitors, sotorasib and adagrasib, supported by experimental data to inform researchers, scientists, and drug development professionals.
This compound: A Novel Approach to RAS Inhibition
This compound is a potent and selective inhibitor of the active, GTP-bound (ON) state of various RAS isoforms, including KRAS, HRAS, and NRAS, irrespective of mutation status.[1] Its unique mechanism of action involves forming a tri-complex with cyclophilin A and RAS-GTP, sterically hindering the interaction of RAS with its downstream effectors.[1] Preclinical studies have demonstrated robust anti-tumor activity of this compound across a range of RAS-mutated cancer models.[2][3][4]
The Synergistic Potential of this compound with Immunotherapy
Recent preclinical evidence highlights the immunomodulatory properties of this compound, suggesting a strong rationale for its combination with immune checkpoint inhibitors. Treatment with this compound has been shown to remodel the tumor microenvironment (TME) to be more favorable for an anti-tumor immune response.
Key immunomodulatory effects of this compound include:
-
Increased T-cell Infiltration: Studies in preclinical models have shown that this compound treatment leads to a significant increase in the infiltration of CD4+ and CD8+ T-cells into the tumor.[5]
-
Modulation of Myeloid Cells: this compound has been observed to decrease the population of immunosuppressive myeloid-derived suppressor cells (MDSCs) within the TME.
-
Upregulation of Antigen Presentation Machinery: this compound can increase the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, enhancing their recognition by cytotoxic T-lymphocytes.
While direct head-to-head preclinical data comparing this compound monotherapy with its combination with anti-PD-1/PD-L1 antibodies is not yet publicly available in full detail, the observed immunomodulatory effects strongly support the potential for synergistic anti-tumor activity.
Comparative Analysis: this compound vs. KRAS G12C Inhibitors in Combination with Immunotherapy
To provide a comprehensive overview, this guide compares the preclinical performance of this compound's immunomodulatory effects with the established synergistic effects of KRAS G12C inhibitors, sotorasib and adagrasib, when combined with anti-PD-1/PD-L1 therapy.
Preclinical Efficacy Data
| Therapy Combination | Cancer Model | Efficacy Endpoint | Result |
| This compound (Monotherapy) | Pancreatic Ductal Adenocarcinoma (PDAC) Syngeneic Model | Immune Cell Infiltration | Increased infiltration of CD4+ and CD8+ T-cells.[5] |
| Adagrasib + Anti-PD-1 | CT26 KrasG12C Syngeneic Model | Tumor Growth Inhibition | Combination treatment resulted in durable, complete responses.[6] |
| Sotorasib + Anti-PD-1 | Syngeneic Mouse Models | Tumor Growth Inhibition | Combination of sotorasib and anti-PD-1 therapy resulted in a higher response rate and more durable responses compared to either monotherapy.[7] |
Note: The table above summarizes findings from different studies and cancer models, and direct cross-comparison should be made with caution.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms and methodologies behind these findings, the following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the preclinical evaluation of RAS inhibitors with immunotherapy.
Syngeneic Mouse Models
Syngeneic mouse models are instrumental in studying immuno-oncology drugs as they utilize immunocompetent mice, allowing for the evaluation of the interplay between the drug, the tumor, and the host immune system.[8]
-
Cell Culture: Murine cancer cell lines with relevant KRAS mutations (e.g., CT26-KrasG12C) are cultured in appropriate media.[6]
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of syngeneic mice (e.g., BALB/c or C57BL/6).[9]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.[9]
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups and dosed with the investigational agents (e.g., this compound via oral gavage, anti-PD-1 antibody via intraperitoneal injection).[6]
-
Endpoint: The study concludes when tumors reach a predetermined size, or at a specified time point, at which tumors are harvested for further analysis.[6]
Flow Cytometry for Immune Cell Profiling
Flow cytometry is a powerful technique used to identify and quantify different immune cell populations within the tumor microenvironment.[10][11][12]
-
Tumor Dissociation: Harvested tumors are mechanically and enzymatically digested to obtain a single-cell suspension.[10][11]
-
Cell Staining: The cell suspension is incubated with a cocktail of fluorescently labeled antibodies specific for various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, Gr-1).[10]
-
Data Acquisition: Stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells.[10]
-
Data Analysis: The data is analyzed to determine the percentage of different immune cell populations within the tumor.[10]
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of specific proteins within the tumor tissue, such as PD-L1 and MHC molecules.[13][14][15]
-
Tissue Preparation: Harvested tumors are fixed in formalin and embedded in paraffin. Thin sections of the tissue are mounted on microscope slides.[14]
-
Antigen Retrieval: The tissue sections are treated to unmask the target antigens.[14]
-
Antibody Staining: The slides are incubated with a primary antibody specific for the protein of interest (e.g., anti-PD-L1), followed by a secondary antibody conjugated to an enzyme.[13]
-
Visualization: A chromogen is added, which reacts with the enzyme to produce a colored precipitate at the location of the protein, allowing for visualization under a microscope.[14]
-
Scoring: The staining intensity and the percentage of positive cells are scored to quantify protein expression.[13]
Conclusion
The preclinical data strongly suggest that the multi-selective RAS(ON) inhibitor this compound has the potential to synergize with immunotherapy to generate durable anti-tumor responses. By remodeling the tumor microenvironment to be more immunologically active, this compound may overcome resistance to immune checkpoint inhibitors. While further head-to-head comparative studies are needed, the initial findings position this compound as a promising candidate for combination cancer therapy. The comparison with KRAS G12C inhibitors like sotorasib and adagrasib, which have also shown synergistic effects with immunotherapy, provides a valuable context for the future clinical development of this compound. This guide underscores the importance of combining targeted therapies with immunotherapy to unlock new possibilities in the treatment of RAS-driven cancers.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Revolution Medicines Announces Publications on the Discovery and Preclinical Profile of Representative of a New Class of RAS(ON) Multi-Selective Inhibitors Designed to Block Full Spectrum of Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]
- 3. iris.unito.it [iris.unito.it]
- 4. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A RAS(ON) Multi-Selective Inhibitor Combination Therapy Triggers Long-term Tumor Control through Senescence-Associated Tumor-Immune Equilibrium in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. Novel Kras-mutant murine models of non-small cell lung cancer possessing co-occurring oncogenic mutations and increased tumor mutational burden - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization and validation of PD-L1 immunohistochemistry staining protocols using the antibody clone 28-8 on different staining platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: RMC-7977 vs. MEK Inhibitors in RAS-Driven Cancers
For researchers, scientists, and drug development professionals, the pursuit of effective therapies against RAS-addicted cancers is a paramount challenge. The intricate RAS/MAPK signaling pathway, frequently hijacked by oncogenic mutations, has been a key focus for targeted drug development. While MEK inhibitors have established a foothold in the therapeutic landscape, a new contender, RMC-7977, is emerging with a distinct mechanism of action. This guide provides an objective, data-driven comparison of this compound and traditional MEK inhibitors, offering insights into their respective mechanisms, preclinical efficacy, and the experimental frameworks used for their evaluation.
Executive Summary
This compound, a first-in-class, orally bioavailable RAS(ON) multi-selective inhibitor, demonstrates superior anti-tumor activity in preclinical models of KRAS-mutant cancers when compared to the MEK inhibitor cobimetinib.[1] By directly targeting the active, GTP-bound state of RAS proteins, this compound offers a novel approach to shutting down the oncogenic signaling cascade at its origin. In contrast, MEK inhibitors act further downstream, targeting the MEK1 and MEK2 kinases. Preclinical evidence suggests that this compound can induce deep and sustained tumor regressions in models where MEK inhibitors show only modest effects.[1] This guide will delve into the comparative preclinical data, outline the detailed experimental protocols for key assays, and visualize the underlying biological pathways and experimental workflows.
Data Presentation: Preclinical Efficacy
The following tables summarize the quantitative data from head-to-head preclinical studies comparing this compound with the MEK inhibitor cobimetinib in various RAS-mutant cancer models.
Table 1: In Vivo Anti-Tumor Activity in KRAS G12X Xenograft Models
| Treatment Group | NCI-H441 (KRAS G12V NSCLC) Tumor Growth Inhibition | HPAC (KRAS G12D PDAC) Tumor Growth Inhibition | SW620 (KRAS G12V CRC) Tumor Growth Inhibition |
| This compound (10 mg/kg, oral, once daily) | Deep Regression | Deep Regression | Deep Regression |
| Cobimetinib (2.5 mg/kg, oral, once daily) | Modest Inhibition | Modest Inhibition | Modest Inhibition |
| RMC-4550 (SHP2 inhibitor) + Cobimetinib | Modest Inhibition | Modest Inhibition | Modest Inhibition |
Data adapted from Holderfield et al., Nature, 2023.[1]
Table 2: Cellular Potency in RAS-Mutant Cancer Cell Lines
| Compound | Cell Line (KRAS Mutation) | pERK Inhibition EC50 | Anti-proliferative EC50 |
| This compound | AsPC-1 (KRAS G12D) | 2.20 nM | 0.421 nM |
| Trametinib | NCI-H358 (KRAS G12C) | Not directly compared in the same study | Not directly compared in the same study |
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and MEK inhibitors lies in their point of intervention within the RAS/MAPK signaling cascade.
This compound: Targeting the "ON" Switch
This compound is a RAS(ON) multi-selective inhibitor. It uniquely forms a tri-complex with cyclophilin A (CYPA) and the active, GTP-bound form of RAS proteins (KRAS, NRAS, and HRAS), regardless of the specific mutation. This tri-complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF kinases, effectively blocking the initiation of the oncogenic signaling cascade.
MEK Inhibitors: Downstream Intervention
MEK inhibitors, such as trametinib, cobimetinib, binimetinib, and selumetinib, are allosteric inhibitors of MEK1 and MEK2. They bind to a site adjacent to the ATP-binding pocket, locking the enzyme in an inactive conformation. This prevents the phosphorylation and activation of ERK1 and ERK2, the downstream effectors of MEK, thereby inhibiting the propagation of the signal to the nucleus.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical comparison of this compound and MEK inhibitors.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound and MEK inhibitors in a living organism.
Protocol:
-
Cell Culture and Implantation: Human cancer cell lines (e.g., NCI-H441, HPAC, SW620) are cultured under standard conditions. A suspension of 5 x 10^6 cells in a 1:1 mixture of culture medium and Matrigel is subcutaneously injected into the flank of immunodeficient mice (e.g., female BALB/c nude).
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a mean volume of approximately 100-200 mm³. Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally once daily at a dose of 10 mg/kg. Cobimetinib is administered orally once daily at a dose of 2.5 mg/kg. The vehicle control group receives the same volume of the drug carrier.
-
Tumor Measurement and Monitoring: Tumor volume is measured two to three times per week using calipers, and calculated using the formula: (Length x Width²) / 2. Animal body weight and general health are monitored regularly.
-
Endpoint and Data Analysis: The study is concluded after a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a specified size. Tumor growth inhibition is calculated as the percentage change in tumor volume from the start to the end of treatment. Statistical analysis is performed using appropriate methods, such as a two-way ANOVA.
Cell Viability Assay (CellTiter-Glo® 3D)
Objective: To determine the anti-proliferative effect of this compound and MEK inhibitors on cancer cells grown in a 3D culture system.
Protocol:
-
Organoid Culture: Patient-derived organoids or cancer cell lines are cultured in Matrigel domes in a 96-well plate.
-
Compound Treatment: After 24 hours, the organoids are treated with a serial dilution of the test compounds (this compound or a MEK inhibitor) or DMSO as a vehicle control.
-
Incubation: The plate is incubated for 72 hours at 37°C in a humidified incubator.
-
Assay Reagent Preparation and Addition: The CellTiter-Glo® 3D reagent is thawed and brought to room temperature. A volume of reagent equal to the volume of culture medium is added to each well.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 5 minutes to induce cell lysis, followed by a 25-minute incubation at room temperature to stabilize the luminescent signal.
-
Luminescence Reading: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and EC50 values are calculated using a non-linear regression analysis.
Western Blot for pERK Inhibition
Objective: To assess the ability of this compound and MEK inhibitors to block the phosphorylation of ERK in cancer cells.
Protocol:
-
Cell Culture and Treatment: Cancer cells are seeded in 6-well plates and allowed to attach overnight. The cells are then treated with various concentrations of this compound, a MEK inhibitor, or DMSO for a specified time (e.g., 2 hours).
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysates are collected and cleared by centrifugation.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% BSA in TBST and then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK). The membrane is then washed and incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane is stripped of the bound antibodies and then re-probed with an antibody against total ERK to confirm equal protein loading.
-
Densitometry Analysis: The intensity of the p-ERK and total ERK bands is quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of inhibition.
Conclusion
The preclinical data presented in this guide strongly suggest that this compound, with its unique mechanism of directly targeting the active form of multiple RAS variants, holds significant promise as a therapeutic agent for RAS-driven cancers. Its ability to induce profound tumor regressions in models where MEK inhibitors show limited efficacy highlights its potential to overcome some of the intrinsic and acquired resistance mechanisms that can limit the effectiveness of downstream inhibitors. While MEK inhibitors remain a valuable tool in the oncologist's arsenal, particularly in combination with BRAF inhibitors for melanoma, the emergence of potent, pan-RAS inhibitors like this compound represents a paradigm shift in the direct targeting of this critical oncogenic driver. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients with RAS-addicted cancers.
References
RMC-7977 Demonstrates Preclinical Efficacy in Sotorasib-Resistant Cancer Models
A comprehensive analysis of preclinical data indicates that RMC-7977, a RAS(ON) multi-selective inhibitor, effectively overcomes resistance to the KRAS G12C inhibitor sotorasib in various cancer models. Both as a monotherapy and in combination, this compound has been shown to induce significant and sustained tumor regressions in models where sotorasib is no longer effective. This guide provides a detailed comparison of this compound's performance, supported by experimental data and methodologies, for researchers and drug development professionals.
Resistance to targeted therapies like sotorasib, a KRAS G12C(OFF) inhibitor, is a significant clinical challenge.[1][2] Preclinical studies have identified several mechanisms of resistance, including the amplification of the KRAS G12C allele and the acquisition of secondary mutations in other RAS isoforms, such as NRAS.[3] this compound, which inhibits multiple RAS isoforms in their active, GTP-bound (ON) state, has emerged as a promising strategy to counteract these resistance mechanisms.[1][4]
Mechanism of Action: A Differentiated Approach
Unlike sotorasib, which selectively targets the inactive, GDP-bound state of KRAS G12C, this compound functions as a molecular glue. It forms a tri-complex with cyclophilin A (CYPA) and the active, GTP-bound form of RAS proteins (RAS-GTP), sterically hindering their interaction with downstream effectors and thereby inhibiting signaling.[1][4] This broad activity against multiple RAS isoforms in their "ON" state allows this compound to bypass resistance mechanisms that rely on the reactivation of RAS signaling.[1][5]
Comparative Efficacy in Sotorasib-Resistant Models
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in non-small cell lung cancer (NSCLC) models with acquired resistance to sotorasib.
Monotherapy and Combination Therapy Data
| Treatment Group | Cancer Model | Outcome | Reference |
| This compound Monotherapy | Sotorasib-Resistant NSCLC Xenografts (KL2 SR1, KL5 SR1, KL4 SR1) | Induced rapid and sustained tumor shrinkage. | [1] |
| This compound + RMC-4998 (RAS(ON) G12C inhibitor) | Sotorasib-Resistant NSCLC Xenografts (KL2 SR1, KL5 SR1, KL4 SR1) | Elicited deep and sustained tumor regressions. | [1] |
| This compound + RMC-4998 | Sotorasib-Resistant H358-MX1 Mouse Xenografts (NRAS G13R mutation) | Significantly inhibited tumor growth compared to single agents. | [3] |
| This compound | Sotorasib-Resistant Tumors with high baseline tumor burden | Triggered profound and enduring tumor regressions. | [1] |
Signaling Pathways and Resistance Mechanisms
The efficacy of this compound is rooted in its ability to inhibit the reactivated RAS-MAPK signaling pathway, a common mechanism of resistance to sotorasib.
Caption: this compound overcomes sotorasib resistance by targeting active RAS-GTP.
Experimental Protocols
The following section outlines the methodologies used in the preclinical studies assessing this compound's efficacy.
Generation of Sotorasib-Resistant Models
Sotorasib-resistant cell lines (e.g., KL2 SR1, KL5 SR1, and KL4 SR1) were derived from tumors that developed in vivo resistance to sotorasib at a dose of 100 mg/kg administered orally once daily.[1] An additional resistant model, H358-MX1, was created by treating H358 cells with sotorasib and a SHP2 inhibitor, RMC-4550.[3]
In Vivo Antitumor Activity Studies
-
Animal Models: Subcutaneous allograft or xenograft tumor models were established in mice.
-
Treatment Initiation: Treatment was initiated when tumors reached a volume of 200–250 mm³. In resistance studies, tumors were often allowed to grow to a larger volume (450-500 mm³) after confirming resistance to sotorasib before switching to this compound.[1]
-
Drug Administration: this compound and other agents were administered orally at specified doses and schedules.
-
Efficacy Endpoints: Tumor volume was measured regularly to assess tumor growth inhibition. Time to disease progression was also monitored.[1]
Caption: Workflow for evaluating this compound in sotorasib-resistant models.
Molecular Analyses
-
RAS-GTP Levels: RAF-RBD (RAS-binding domain) pulldown assays were used to confirm elevated levels of KRAS-GTP and pan-RAS-GTP in resistant cells.[3]
-
Genomic Alterations: Whole-exome sequencing, digital polymerase chain reaction (dPCR), and fluorescence in situ hybridization (FISH) were employed to identify and confirm genetic resistance mechanisms such as KRAS amplification and secondary mutations.[3]
Conclusion
The preclinical data strongly support the therapeutic potential of this compound in overcoming acquired resistance to sotorasib in KRAS G12C-mutant cancers. Its unique mechanism of inhibiting the active, GTP-bound state of multiple RAS isoforms provides a rational approach to treating tumors that have developed resistance through reactivation of the RAS signaling pathway. The robust and sustained tumor regressions observed in various sotorasib-resistant models highlight this compound as a promising candidate for further clinical investigation in this patient population.[1][6]
References
- 1. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revolution Medicines Announces Publications on the Discovery and Preclinical Profile of Representative of a New Class of RAS(ON) Multi-Selective Inhibitors Designed to Block Full Spectrum of Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]
A Comparative Guide to RMC-7977 and Adagrasib: Navigating Cross-Resistance in KRAS-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies against KRAS mutations has marked a significant milestone in oncology. Adagrasib (MRTX849), a covalent inhibitor of KRAS G12C, has demonstrated clinical activity in non-small cell lung cancer (NSCLC) and other solid tumors harboring this specific mutation. However, as with many targeted agents, acquired resistance poses a significant clinical challenge. RMC-7977, a pan-RAS(ON) inhibitor, represents a novel therapeutic strategy with the potential to overcome adagrasib resistance. This guide provides a comprehensive comparison of this compound and adagrasib, with a focus on cross-resistance studies and supporting experimental data.
Executive Summary
This compound is a first-in-class, orally bioavailable, multi-selective inhibitor of the active, GTP-bound (ON) state of both mutant and wild-type RAS proteins (KRAS, NRAS, and HRAS). In contrast, adagrasib is a covalent inhibitor that specifically targets the inactive, GDP-bound (OFF) state of the KRAS G12C mutant. This fundamental difference in their mechanism of action underpins the potential for this compound to be effective in tumors that have developed resistance to adagrasib. Preclinical studies have shown that this compound can inhibit the growth of cancer models that have become resistant to KRAS G12C inhibitors due to the restoration of RAS pathway signaling.[1]
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound and adagrasib, with a particular focus on adagrasib-resistant contexts.
| Drug | Cell Line | KRAS Status | Adagrasib Sensitivity | IC50 / EC50 (nM) | Reference |
| Adagrasib | NCI-H358 | KRAS G12C | Sensitive | 10 - 973 (IC50) | MedChemExpress |
| This compound | NCI-H441 | KRAS G12V | N/A | ~2.20 (Proliferation EC50) | [1] |
| This compound | Sotorasib-Resistant LU65 | KRAS G12C | Resistant to KRAS G12C inhibitor | <100 (Viability) | [2] |
| This compound | Adagrasib-Resistant LUN156 | KRAS G12C | Resistant | Effective pERK suppression | [2] |
Note: Sotorasib is another KRAS G12C inhibitor with a similar mechanism to adagrasib. Data from sotorasib-resistant models are considered a strong indicator of potential efficacy in adagrasib-resistant settings.
Mechanisms of Action and Resistance
Adagrasib: A KRAS G12C-Specific Inhibitor
Adagrasib covalently binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state. This prevents downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, which are crucial for tumor cell proliferation and survival.
Mechanisms of Acquired Resistance to Adagrasib:
Acquired resistance to adagrasib is a significant clinical issue and can occur through various mechanisms:
-
On-target (KRAS-dependent) Mechanisms:
-
Off-target (KRAS-independent) Mechanisms:
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that circumvent the need for KRAS signaling. This includes:
-
Histologic Transformation: Changes in the tumor's cellular appearance, such as the transformation from adenocarcinoma to squamous cell carcinoma.[3]
-
This compound: A Pan-RAS(ON) Inhibitor
This compound employs a novel mechanism of action. It forms a tri-complex with cyclophilin A (CYPA) and the active, GTP-bound form of RAS proteins. This complex sterically hinders the interaction of RAS with its downstream effectors, thereby blocking signaling. Because this compound targets the active "ON" state of RAS and is not specific to the G12C mutation, it has the potential to overcome the key resistance mechanisms observed with adagrasib.
Cross-Resistance Studies: this compound in Adagrasib-Resistant Models
Preclinical evidence strongly suggests that this compound can overcome acquired resistance to KRAS G12C inhibitors. Studies have shown that this compound induces profound and sustained tumor regressions in NSCLC models with acquired resistance to sotorasib. Furthermore, this compound is active in models with acquired in vivo resistance to other RAS(ON) inhibitors, indicating its robust activity. In adagrasib-resistant tumor models, this compound has been shown to effectively suppress the phosphorylation of ERK (pERK), a key downstream marker of RAS pathway activity.[2]
Experimental Protocols
Generation of Adagrasib-Resistant Cell Lines
-
Principle: To mimic the clinical development of drug resistance, cancer cell lines are continuously exposed to increasing concentrations of a drug over an extended period.
-
Protocol:
-
Culture a KRAS G12C mutant cancer cell line (e.g., NCI-H358) in standard growth medium.
-
Initially, treat the cells with adagrasib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells resume a normal growth rate, gradually increase the concentration of adagrasib in the culture medium.
-
Continue this dose escalation over several months until the cells can proliferate in the presence of a high concentration of adagrasib (e.g., 1 µM).
-
Characterize the resulting resistant cell line to confirm the mechanism of resistance (e.g., by sequencing the KRAS gene and other relevant genes).
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Principle: This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.
-
Protocol:
-
Seed both the parental (adagrasib-sensitive) and the adagrasib-resistant cell lines into 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of this compound or adagrasib. Include a vehicle-only control.
-
Incubate the plates for 72 hours.
-
Add CellTiter-Glo® reagent to each well and measure the luminescence using a plate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits 50% of cell growth) by plotting the luminescence signal against the drug concentration and fitting the data to a dose-response curve.
-
Western Blotting for RAS Pathway Inhibition
-
Principle: This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated ERK (pERK), to assess the activity of the RAS signaling pathway.
-
Protocol:
-
Seed parental and adagrasib-resistant cells in 6-well plates.
-
Treat the cells with various concentrations of this compound or adagrasib for a specified time (e.g., 2-24 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for pERK, total ERK (as a loading control), and other relevant pathway proteins.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Visualizations
Caption: RAS Signaling Pathway and Inhibitor Targets.
Caption: Experimental Workflow for Cross-Resistance Studies.
Conclusion
The development of adagrasib has provided a valuable therapeutic option for patients with KRAS G12C-mutant cancers. However, the inevitable emergence of resistance necessitates the development of novel therapeutic strategies. This compound, with its unique pan-RAS(ON) inhibitory mechanism, demonstrates significant promise in overcoming the diverse mechanisms of resistance to adagrasib. The preclinical data strongly support the continued investigation of this compound as a single agent and in combination therapies for patients with KRAS-driven malignancies, particularly those who have progressed on KRAS G12C-specific inhibitors. Further clinical studies are warranted to translate these promising preclinical findings into patient benefit.
References
Safety Operating Guide
Safe Disposal of RMC-7977: A Procedural Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of RMC-7977, an investigational RAS inhibitor. As a potent, biologically active compound, adherence to strict disposal protocols is crucial to ensure personnel safety and environmental protection. The following procedures are based on standard practices for the disposal of investigational drugs and chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is prudent to handle it with care due to its biological activity and the fact that its toxicological properties have not been fully investigated.[1] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.
Key Safety Information Summary
| Attribute | Specification | Source |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation. | [1] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and lab coat. Ensure adequate ventilation. | [1] |
| First Aid: Eye Contact | Remove contact lenses, flush eyes immediately with large amounts of water. Seek medical attention. | [1] |
| First Aid: Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing. Seek medical attention. | [1] |
| First Aid: Inhalation | Relocate to fresh air. If breathing is difficult, provide CPR. Seek medical attention. | [1] |
| First Aid: Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek medical attention. | [1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Recommended storage for powder is -20°C. | [1] |
Standard Operating Procedure for this compound Disposal
As an investigational drug, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[2][3][4] This procedure ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) and protects laboratory personnel and the environment.
Experimental Protocol: Waste Segregation and Collection
-
Identify Waste Streams: All items that have come into contact with this compound are considered chemical waste. This includes:
-
Select a Compatible Waste Container:
-
Use a dedicated, leak-proof hazardous waste container that is compatible with the waste materials (e.g., a high-density polyethylene container for solids and liquids).[2]
-
Original containers (vials, bottles) holding this compound can be placed directly into the hazardous waste container without being emptied.[2]
-
-
Properly Label the Waste Container:
-
Obtain official "HAZARDOUS WASTE" labels from your institution's EHS department.[2] No other labels are acceptable.
-
Complete the label with the following information:
-
Principal Investigator (PI) name.
-
Laboratory location (building and room number).
-
Contact phone number.
-
Full chemical name: "this compound" and any solvents (e.g., "Dimethyl Sulfoxide"). Avoid abbreviations.[2]
-
Concentration/percentages of the constituents.
-
-
-
Store the Waste Container:
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[2]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
The container must be kept closed at all times except when adding waste.
-
It is good practice to use secondary containment (e.g., a larger tub or bin) for the waste container.[2]
-
-
Arrange for Disposal:
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. This compound | Ras | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. healthcare.uiowa.edu [healthcare.uiowa.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
